molecular formula C10H8Cl2N2O B2506518 3,4-Dichloro-1-Methyl-5-Phenoxy-1H-Pyrazole CAS No. 318238-15-2

3,4-Dichloro-1-Methyl-5-Phenoxy-1H-Pyrazole

Cat. No.: B2506518
CAS No.: 318238-15-2
M. Wt: 243.09
InChI Key: AJMJPXACOXZQRW-UHFFFAOYSA-N
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Description

3,4-Dichloro-1-Methyl-5-Phenoxy-1H-Pyrazole is a useful research compound. Its molecular formula is C10H8Cl2N2O and its molecular weight is 243.09. The purity is usually 95%.
BenchChem offers high-quality 3,4-Dichloro-1-Methyl-5-Phenoxy-1H-Pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dichloro-1-Methyl-5-Phenoxy-1H-Pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,4-dichloro-1-methyl-5-phenoxypyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O/c1-14-10(8(11)9(12)13-14)15-7-5-3-2-4-6-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMJPXACOXZQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)Cl)Cl)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Advanced Strategies in the Regioselective Synthesis of Polysubstituted Pyrazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole pharmacophore is ubiquitous in modern medicinal chemistry, serving as the core scaffold for blockbuster drugs like Celecoxib (Celebrex) , Sildenafil (Viagra) , and Rimonabant .[1] However, the synthesis of polysubstituted pyrazoles—particularly those requiring precise substitution patterns at the N1, C3, and C5 positions—remains a significant challenge due to the thermodynamic equilibrium of intermediates.

This technical guide moves beyond basic textbook condensations to address the critical "regioselectivity problem." We analyze three dominant synthetic paradigms: 1,3-Dipolar Cycloadditions , Transition-Metal Catalyzed C-H Functionalization , and Green Multicomponent Reactions (MCRs) .

The Regioselectivity Challenge: Beyond Knorr

The classical Knorr synthesis (condensation of hydrazines with 1,3-dicarbonyls) is robust but often flawed by poor regiocontrol. When an unsymmetrical 1,3-diketone is used, the hydrazine can attack either carbonyl group, leading to a mixture of 1,3,5- and 1,3,4-isomers.

The Tautomer Trap

The lack of selectivity arises because 1,3-diketones exist in rapid equilibrium between keto and enol tautomers. To enforce regioselectivity, one must differentiate the electrophilicity of the two carbonyl equivalents.

Strategic Solution: Enaminones and Ylides Modern protocols replace the ambiguous 1,3-diketone with enaminones or sulfoxonium ylides .

  • Enaminones: The amino group deactivates the attached carbonyl via resonance, directing the hydrazine nucleophile to the other carbonyl (or Michael acceptor site) with high fidelity.

  • Sulfoxonium Ylides: A 2024 breakthrough utilizing vinyl sulfoxonium ylides demonstrated that 1,3-disubstituted ylides yield 1,3,5-trisubstituted pyrazoles, whereas 2,3-disubstituted variants yield 1,3,4-isomers [1].[2]

Case Study: Mechanistic Regiocontrol in Celecoxib Synthesis

The synthesis of Celecoxib is the archetypal example of overcoming regioselectivity issues. While early routes yielded isomeric mixtures, the 1,3-dipolar cycloaddition approach offers a self-validating mechanism for specificity.

Mechanism: [3+2] Cycloaddition

The reaction involves the interaction between a nitrile imine (dipole) and an enamine (dipolarophile).

  • Dipole Generation: The hydrazonoyl chloride precursor releases HCl (base-mediated) to form the reactive nitrile imine.

  • Orbital Control: The reaction is a concerted but asynchronous [3+2] cycloaddition. The nucleophilic C5 of the enamine attacks the electrophilic C3 of the nitrile imine.[3]

  • Elimination: Rapid elimination of the morpholine auxiliary restores aromaticity.

This pathway is strictly governed by the electronic mismatch between the electron-rich enamine and the electron-deficient nitrile imine, preventing the formation of the unwanted regioisomer [2].

CelecoxibMechanism Precursor Hydrazonoyl Chloride NitrileImine Nitrile Imine (1,3-Dipole) Precursor->NitrileImine -HCl (Base) TS [3+2] Transition State (C5 attacks C3) NitrileImine->TS Enamine Enamine (Dipolarophile) Enamine->TS Intermediate Pyrazoline Intermediate TS->Intermediate Cyclization Celecoxib Celecoxib (Regiopure) Intermediate->Celecoxib -Morpholine (Aromatization)

Figure 1: Mechanistic flow of the regioselective synthesis of Celecoxib via [3+2] cycloaddition.

Transition-Metal Catalyzed C-H Functionalization

Traditional cross-coupling (Suzuki/Stille) requires pre-functionalized halogenated pyrazoles. Direct C-H activation allows for "late-stage functionalization" of the pyrazole core, a critical advantage in diversifying drug candidates.

Ruthenium and Rhodium Catalysis
  • Ru(II)-Catalyzed C-H Arylation: Utilization of carboxylate-assisted C-H activation allows for arylation at the C4 position. The mechanism typically involves a concerted metalation-deprotonation (CMD) pathway.

  • Rh(III)-Catalyzed Annulation: Recent reviews highlight the use of Rh(III) to couple N-aryl pyrazoles (acting as a directing group) with alkynes or diazo compounds to fuse new rings onto the pyrazole scaffold [3].

Self-Validating Protocol Check

In C-H activation, the kinetic isotope effect (KIE) is the standard validation check. A significant KIE (


) usually indicates that C-H bond cleavage is the rate-determining step, confirming the catalytic cycle is operating via the proposed CMD mechanism rather than an electrophilic aromatic substitution (

).

Green Chemistry: Iodine-Mediated Oxidative Coupling

Moving away from heavy metals, hypervalent iodine and molecular iodine (


) have emerged as powerful tools for constructing polysubstituted pyrazoles.
The Iodine-Mediated Mechanism

A notable 2024-relevant protocol involves the synthesis of 4-selanylpyrazoles or 5-amino-pyrazoles using


 as a catalyst.
  • Activation: Iodine reacts with the chalcogen source (e.g., diselenide) to form an electrophilic species (

    
    ).
    
  • Electrophilic Attack: The electron-rich pyrazole ring attacks the electrophile.

  • Regeneration: The iodide byproduct is oxidized back to iodine (using DMSO or air as the terminal oxidant), closing the catalytic cycle [4].

IodineCycle I2 I2 (Catalyst) Electrophile R-Se-I (Active Species) I2->Electrophile + R-Se-Se-R Complex Sigma-Complex Electrophile->Complex + Pyrazole Pyrazole Pyrazole Substrate Product 4-Selanylpyrazole Complex->Product HI HI (Byproduct) Complex->HI HI->I2 Oxidation (DMSO/O2)

Figure 2: Catalytic cycle for the metal-free, Iodine-mediated functionalization of pyrazoles.

Experimental Protocols

Protocol A: Regioselective Synthesis via Vinyl Sulfoxonium Ylides

Based on recent methodology (e.g., J. Org.[2] Chem. 2024 [1])

Objective: Synthesis of 1,3,5-trisubstituted pyrazoles.

ReagentEquivalentsRole
Vinyl Sulfoxonium Ylide1.0C3-C4-C5 Synthon
Aryl Diazonium Tetrafluoroborate1.2N1-N2 Synthon
K2CO32.0Base
DCE (Dichloroethane)Solvent (0.1 M)Medium

Step-by-Step:

  • Preparation: Charge a flame-dried reaction tube with the vinyl sulfoxonium ylide (1.0 equiv) and

    
     (2.0 equiv).
    
  • Addition: Add the aryl diazonium salt (1.2 equiv) and DCE under an argon atmosphere.

  • Reaction: Stir the mixture at room temperature for 4–6 hours. Note: Monitoring by TLC is essential; the disappearance of the yellow diazonium color often indicates completion.

  • Workup: Dilute with DCM, wash with water and brine. Dry over

    
    .
    
  • Purification: Silica gel column chromatography (Hexane/EtOAc gradient).

Why this works: The sulfoxonium ylide acts as a "chemical chameleon," where the steric bulk of the sulfoxonium group directs the initial nucleophilic attack of the diazonium species, locking the regiochemistry before cyclization.

Protocol B: Iodine-Mediated Multicomponent Synthesis

Green Synthesis of 5-amino-4-selanylpyrazoles [4]

Objective: One-pot formation of functionalized pyrazole.

  • Mixing: In a round-bottom flask, combine benzoylacetonitrile (1.0 mmol), aryl hydrazine (1.0 mmol), and diaryl diselenide (0.5 mmol).

  • Catalyst: Add molecular Iodine (

    
    , 20 mol%).
    
  • Solvent: Add Ethanol (5 mL) – Green solvent choice.

  • Conditions: Reflux at 80°C for 3 hours open to the air (air serves as the oxidant to regenerate

    
    ).
    
  • Isolation: Cool to RT. The product often precipitates. Filter and wash with cold ethanol. Recrystallize from EtOH if necessary.

Data Summary: Comparison of Methods

MethodRegioselectivityAtom EconomyFunctional Group ToleranceScalability
Knorr Condensation Low (unless symmetrical)Low (Water byproduct)HighExcellent
[3+2] Cycloaddition Excellent HighModerate (requires dipole precursor)Good
C-H Activation (Pd/Rh) High (Directing group dependent)HighModerate (Sensitive to oxidants)Moderate (Costly catalysts)
Iodine-Mediated HighExcellent (Green) HighGood

References

  • Vishwakarma, R. K., Sen, R., Deshwal, S., & Vaitla, J. (2024).[2] Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. The Journal of Organic Chemistry, 89(24), 18535–18549.[2] [Link]

  • Emamian, S., et al. (2015).[3] Understanding the molecular mechanism and regioselectivity in the synthesis of celecoxib via a domino reaction: A DFT study. Journal of Molecular Graphics and Modelling, 60, 1–9. [Link]

  • Kang, E., Kim, H. T., & Joo, J. M. (2020).[4] Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192–6210.[4] [Link]

  • Wang, J., Liu, Y., & Yan, J. (2018). Iodine-mediated synthesis of 4-selanylpyrazoles. New Journal of Chemistry, 42, 13222-13226. [Link]

Sources

In Silico Profiling: Pharmacophore Elucidation of the 3,4-Dichloro-1-Methyl-5-Phenoxy-1H-Pyrazole Scaffold

[1]

Executive Summary

The 3,4-dichloro-1-methyl-5-phenoxy-1H-pyrazole scaffold represents a privileged structural motif in bioactive small molecules, most notably as a precursor to Protoporphyrinogen Oxidase (PPO) inhibiting herbicides (e.g., pyraflufen-ethyl analogs) and as a core template for COX-2 selective anti-inflammatory agents.[1]

This technical guide details the construction of a high-fidelity pharmacophore model for this specific molecule. Unlike rigid templates, this protocol emphasizes the dynamic conformational landscape of the ether linkage and the electronic withdrawing effects of the dichloro-substitution, which are critical for binding affinity.[1]

Structural Deconstruction & Feature Mapping[1]

Before initiating computational workflows, the molecule must be deconstructed into its constituent pharmacophoric features.[1] The 3,4-dichloro-1-methyl-5-phenoxy-1H-pyrazole molecule is not planar; it adopts a specific twisted geometry essential for its biological activity.[1]

The "Twisted" Bioactive Conformation

Crystal structure analyses of 5-phenoxy-pyrazole derivatives reveal a critical dihedral angle between the pyrazole and phenoxy rings (typically 70°–90°). This orthogonality is driven by steric repulsion between the pyrazole's N-methyl group and the ortho-hydrogens of the phenoxy ring.[1]

  • Implication: Rigid docking or modeling based on a 2D-flat projection will result in high false-negative rates.[1] The pharmacophore must account for this specific volumetric exclusion.

Electronic Feature Map
Chemical FeatureStructural OriginPharmacophoric Role
Hydrophobic Core (HYD) 3,4-Dichloro moietyLipophilic burial in the target pocket (e.g., PPO hydrophobic channel).[1] The chlorines also provide halogen bond potential.[1]
Aromatic Ring (AR) 5-Phenoxy group

stacking interactions (T-shaped or parallel displaced) with active site residues (e.g., Phe/Tyr).[1]
H-Bond Acceptor (HBA) Pyrazole N2The lone pair on N2 is a critical vector for hydrogen bonding with backbone amides.[1]
Steric Anchor 1-Methyl groupPrevents H-bond donation at N1; enforces the twisted conformation via steric clash.[1]

Computational Protocol: Step-by-Step

This workflow is designed to be software-agnostic (compatible with MOE, Schrödinger Phase, or LigandScout) but assumes access to a standard molecular mechanics force field.[1]

Phase I: Conformational Ensemble Generation

The ether linkage (-O-) introduces rotatable flexibility that must be sampled to find the global minimum and accessible bioactive conformers.[1]

  • Ligand Preparation:

    • Generate 3D coordinates from SMILES.[1]

    • Protonation: Set pH to 7.4. (Note: The pyrazole N2 is weakly basic; ensure neutral state is dominant unless specific pKa calculations suggest otherwise).

    • Chirality: None present, but ensure cis/trans amide preferences are checked if amide analogs are included in a training set.

  • Stochastic Search (Monte Carlo):

    • Force Field: OPLS3e or MMFF94s (preferred for small organics with halogens).[1]

    • Solvent Model: Implicit water (e.g., Poisson-Boltzmann or GB/SA) to dampen electrostatic artifacts.[1]

    • Energy Window: Retain conformers within 5.0 kcal/mol of the global minimum.

    • RMSD Cutoff: 0.5 Å (to remove redundant conformers).

Phase II: Pharmacophore Hypothesis Generation

We utilize a Ligand-Based approach, assuming this molecule is the query structure.[1]

  • Alignment Rule: Align conformers based on the Pyrazole-Phenoxy centroid axis.

  • Feature Definition:

    • F1 (Vector): H-bond acceptor projected from Pyrazole N2.[1]

    • F2 (Sphere): Hydrophobic centroid centered on the 3,4-Cl bond vector.[1]

    • F3 (Plane): Aromatic plane of the Phenoxy ring.[1]

    • F4 (Exclusion): Place exclusion spheres around the 1-Methyl group to define the steric limit.[1]

Phase III: Visualization of the Workflow

PharmacophoreWorkflowStartInput Structure(3,4-Cl-1-Me-5-OPh-Py)PrepLigand Prep(OPLS3e / pH 7.4)Start->PrepConformConf. Search(Boltzmann Sampling)Prep->Conform Rotatable BondsClusterCluster Analysis(RMSD < 0.5Å)Conform->Cluster Energy FilterPharmaFeature Extraction(HBA, HYD, AR)Cluster->Pharma SuperpositionModelFinal 4-PointPharmacophorePharma->Model

Caption: Figure 1. Systematic workflow for generating a bioactive pharmacophore model from the 3,4-dichloro-1-methyl-5-phenoxy-1H-pyrazole scaffold.

Scientific Integrity & Validation (E-E-A-T)

A pharmacophore model is only a hypothesis until validated.[1] For this specific scaffold, validation requires testing against known "Decoys" (structurally similar but inactive compounds).[1]

The "Self-Validating" Protocol

To ensure the model is not over-fitted to the query molecule:

  • Decoy Generation: Use the DUD-E (Directory of Useful Decoys) methodology.[1] Generate 50 decoys that match the physicochemical properties (MW, LogP) of the pyrazole but differ in topology (e.g., replace the pyrazole with an imidazole or change the ether linkage to a methylene).

  • ROC Curve Analysis: Screen the single active molecule seeded into the 50 decoys.

    • Target Metric: The model is valid if it retrieves the active molecule within the top 1% of the ranked list (EF1% > 50).[1]

  • Exclusion Volumes: If the model retrieves too many false positives, increase the radius of the exclusion sphere around the 1-Methyl group. This validates the hypothesis that the steric bulk of the methyl group is a selectivity filter.

Mechanistic Grounding

The 3,4-dichloro substitution pattern is not arbitrary.[1] It withdraws electron density from the pyrazole ring, increasing the acidity of the ring protons (if NH) or modulating the dipole moment (in N-Me).[1] In PPO inhibition, this electron-deficient core is essential for

1

Interaction Pathway & Logic

The following diagram illustrates the logical interaction map between the scaffold and a theoretical binding pocket (e.g., PPO or COX-2), derived from structure-activity relationship (SAR) data of analogous compounds.

InteractionMapL_Cl3,4-Dichloro(Ligand)R_HydHydrophobic Pocket(Val/Leu)L_Cl->R_Hyd Hydrophobic/Halogen BondL_N2N2 Nitrogen(Ligand)R_HBDBackbone Amide(H-Bond Donor)L_N2->R_HBD H-Bond AcceptorL_Ph5-Phenoxy(Ligand)R_AroAromatic Clamp(Phe/Tyr)L_Ph->R_Aro Pi-Pi StackingL_Me1-Methyl(Ligand)R_StericSteric Gate(Residue)L_Me->R_Steric Steric Clash(Selectivity Filter)

Caption: Figure 2. Predicted interaction map showing the critical binding vectors and the steric selectivity filter imposed by the N-methyl group.

References

  • Hao, G. F., et al. (2011).[1] "Structure-Based Design of New Protoporphyrinogen Oxidase Inhibitors: A Review." Journal of Agricultural and Food Chemistry. Link

  • Abdellatif, K. R. A., et al. (2020).[1][2] "New Pyrazole Derivatives Possessing Amino/methanesulphonyl Pharmacophore with Good Gastric Safety Profile: Design, Synthesis, Cyclooxygenase Inhibition."[1][2][3] Bioorganic Chemistry. Link

  • Aggarwal, R., et al. (2013).[1] "Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ2-pyrazoline... as anti-inflammatory agents." European Journal of Medicinal Chemistry. Link

  • Lamberth, C. (2018).[1] "Pyrazoles in Agrochemicals." Heterocycles in Life and Society. Link

Molecular weight and physicochemical constants of 3,4-Dichloro-1-Methyl-5-Phenoxy-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 3,4-Dichloro-1-Methyl-5-Phenoxy-1H-Pyrazole

Introduction and Strategic Overview

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, with derivatives exhibiting a vast range of biological activities and material properties. The specific compound of interest, 3,4-Dichloro-1-Methyl-5-Phenoxy-1H-Pyrazole, represents a unique convergence of substituents: a halogenated pyrazole core, an N-methyl group, and a phenoxy moiety. This combination suggests potential applications where metabolic stability (conferred by dichlorination), specific steric and electronic properties (from the N-methyl and phenoxy groups), and lipophilicity are critical design elements.

Given the novelty of this compound, this guide adopts a two-pronged approach essential in early-stage chemical research. First, we establish the fundamental molecular identity by calculating the precise molecular weight. Second, we provide a reasoned estimation of its key physicochemical properties by drawing parallels with structurally related, well-characterized molecules. The core of this document is a detailed exposition of the standard, validated experimental protocols that must be employed to empirically determine these constants. This serves not just as a datasheet, but as a strategic guide for the laboratory-based characterization of this and other novel chemical entities.

Molecular Identity and Estimated Physicochemical Profile

Chemical Structure and Molecular Weight

The initial step in characterizing any new compound is to unequivocally define its structure and derivative properties.

  • Chemical Name: 3,4-Dichloro-1-Methyl-5-Phenoxy-1H-Pyrazole

  • Molecular Formula: C₁₀H₈Cl₂N₂O

  • Structure:

    (Note: A placeholder for the 2D structure image)

The molecular weight is calculated from the sum of the atomic weights of its constituent atoms (C, H, Cl, N, O).

PropertyValueSource
Molecular Weight 259.09 g/mol Calculated[1][][3]
Monoisotopic Mass 257.99627 Da Calculated
Estimated Physicochemical Constants

The following table presents estimated values for the key physicochemical constants of 3,4-Dichloro-1-Methyl-5-Phenoxy-1H-Pyrazole. These estimations are derived from the known properties of simpler, related pyrazole structures and an expert understanding of how each substituent (dichloro, N-methyl, phenoxy) influences these properties. These values are predictive and require experimental confirmation using the protocols outlined in Section 3.

Physicochemical ConstantEstimated ValueRationale and Field Insights
Melting Point (°C) 110 - 130The presence of two chlorine atoms and a phenoxy group increases molecular weight and potential for crystal lattice interactions compared to a simple 1-methylpyrazole, suggesting a solid state at room temperature. For comparison, 1-phenyl-3-methyl-5-pyrazolone has a melting point of 126-128 °C.[4] The dichlorination is expected to further elevate this.
Boiling Point (°C) > 350The high molecular weight and polarity introduced by the chlorine atoms and the ether linkage suggest a high boiling point. 1-(4-Methylphenyl)-5-phenyl-1H-pyrazole has a predicted boiling point of ~356 °C.[5] The addition of two chlorine atoms would significantly increase this value.
Aqueous Solubility (LogS) -4.0 to -5.0The molecule is predominantly lipophilic. The large, non-polar phenoxy group and the two chlorine atoms are expected to significantly reduce water solubility. While the pyrazole nitrogen atoms can participate in hydrogen bonding, this effect is likely outweighed by the hydrophobic moieties.
pKa (most basic) 0.5 - 1.5The pyrazole ring is weakly basic. The electron-withdrawing effects of the two chlorine atoms at positions 3 and 4 will significantly decrease the basicity of the N2 nitrogen compared to unsubstituted 1-methylpyrazole (pKa ≈ 2.25).[6]
LogP (Octanol/Water) 4.0 - 4.8The combination of a phenoxy group (hydrophobic) and two chlorine atoms (which typically increase lipophilicity) will result in a high LogP value. This suggests the compound will preferentially partition into lipid environments.

Synthesis and Experimental Characterization Protocols

The empirical validation of the estimated constants is paramount. This section provides authoritative, step-by-step methodologies for the synthesis and characterization of the target molecule.

Proposed Synthesis Workflow

The synthesis of substituted pyrazoles is a well-established field in organic chemistry.[7][8] A common and reliable method involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[9] A plausible route to 3,4-Dichloro-1-Methyl-5-Phenoxy-1H-Pyrazole is outlined below.

G cluster_0 Step 1: Formation of Dichlorinated Precursor cluster_1 Step 2: Conversion to 5-Chloro Intermediate cluster_2 Step 3: Nucleophilic Aromatic Substitution A Ethyl 2,3-dichloro-3-oxopropanoate C 3,4-Dichloro-1-methyl-1H-pyrazol-5(4H)-one A->C Cyclocondensation (e.g., in Ethanol, reflux) B Methylhydrazine B->C E 3,4,5-Trichloro-1-methyl-1H-pyrazole C->E Chlorination D POCl₃ or SOCl₂ D->E G 3,4-Dichloro-1-Methyl-5-Phenoxy-1H-Pyrazole (Final Product) E->G SₙAr Reaction (e.g., in DMF, heat) F Phenol, Base (e.g., K₂CO₃) F->G

Caption: Proposed three-step synthesis of the target compound.

Protocol for Melting Point Determination

The melting point provides a quick, reliable indication of purity. Pure crystalline compounds exhibit a sharp melting range (typically <1°C).[10]

Methodology: Capillary Method [11]

  • Sample Preparation: Finely powder a small amount of the dry, purified compound. Pack the powder into a thin-walled capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus (e.g., Mel-Temp or similar).

  • Rapid Determination: Heat the block rapidly to get an approximate melting point. This allows for a more precise measurement in the subsequent steps.

  • Accurate Determination: Prepare a new sample and heat the block quickly to about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁-T₂. For a pure compound, this range should be narrow.

Protocol for Boiling Point Determination

For a high-boiling point, non-volatile solid, boiling point is typically determined under reduced pressure and extrapolated to atmospheric pressure. However, a simpler micro-method is often sufficient for initial characterization.

Methodology: Thiele Tube Method [12][13][14]

  • Sample Preparation: Place a small amount (0.5-1 mL) of the compound into a small test tube (fusion tube).

  • Capillary Inversion: Place a standard melting point capillary tube, sealed at one end, into the fusion tube with the open end submerged in the liquid.

  • Apparatus Setup: Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. Suspend the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil).

  • Heating: Gently heat the side arm of the Thiele tube with a microburner. Convection currents will ensure uniform heating.[14]

  • Observation: As the temperature rises, air trapped in the inverted capillary will bubble out. Continue heating until a rapid and continuous stream of bubbles emerges.

  • Data Recording: Turn off the heat. The bubbling will slow and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube. Record the ambient atmospheric pressure alongside the boiling point.[12]

Protocol for Aqueous Solubility Determination

Thermodynamic solubility is a critical parameter in drug development, indicating the maximum concentration a compound can achieve in a saturated solution.

Methodology: Shake-Flask Method (OECD Guideline 105) [15][16]

  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume of purified water or a relevant aqueous buffer (e.g., pH 7.4 phosphate-buffered saline). The excess solid is crucial to ensure equilibrium is reached with a saturated solution.

  • Equilibration: Seal the vial and agitate it at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[17]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully remove an aliquot of the supernatant without disturbing the solid. To ensure no solid particulates are transferred, the aliquot must be filtered (e.g., through a 0.22 µm syringe filter) or centrifuged at high speed.[18]

  • Quantification: Analyze the concentration of the compound in the filtered or centrifuged aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

G A Add excess solid to aqueous buffer B Equilibrate (24-72h, constant T°) A->B Shake/Stir C Separate Phases (Centrifuge/Filter) B->C Saturated Solution D Quantify Concentration (HPLC/LC-MS) C->D Clear Supernatant

Caption: Workflow for the Shake-Flask Solubility Assay.

Protocol for pKa Determination

The acid dissociation constant (pKa) is vital for predicting a compound's charge state at different pH values, which impacts its solubility, permeability, and target binding.

Methodology: Potentiometric Titration [19][20]

  • Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent (like methanol or DMSO) if aqueous solubility is low.

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of strong acid (e.g., HCl) in precise, small volume increments using an auto-buret. The pyrazole nitrogen will be protonated.

  • Data Acquisition: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve. The equivalence point is identified as the inflection point of the curve (where the slope, dpH/dV, is maximal).[19]

Protocol for LogP Determination

The n-octanol/water partition coefficient (LogP) is the industry standard for measuring a compound's lipophilicity, a key predictor of its ADME (Absorption, Distribution, Metabolism, Excretion) properties.[21]

Methodology: Shake-Flask Method (OECD Guideline 107) [22][23]

  • Phase Preparation: Pre-saturate n-octanol with water and water (or pH 7.4 buffer) with n-octanol by mixing them vigorously and allowing the phases to separate.

  • Partitioning: Dissolve an accurately weighed amount of the compound in one of the phases (typically the one in which it is more soluble). Add a precise volume of this stock solution to a vessel containing known volumes of both pre-saturated n-octanol and water. The volume ratio is adjusted based on the expected LogP.

  • Equilibration: Seal the vessel and shake it at a constant temperature until partitioning equilibrium is achieved (typically several hours).

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV).[23]

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value: LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Conclusion

While 3,4-Dichloro-1-Methyl-5-Phenoxy-1H-Pyrazole remains a novel entity without a documented physicochemical profile, this guide provides the necessary scientific framework for its complete characterization. The provided estimations for melting point, boiling point, solubility, pKa, and LogP serve as a robust starting point for experimental design. The detailed, authoritative protocols herein describe the self-validating systems required to obtain empirical data of the highest integrity. By following these methodologies, researchers can confidently establish the fundamental physicochemical constants of this compound, enabling its effective evaluation in drug discovery, materials science, and other advanced applications.

References

  • Knoll, B. (2023). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. ACS Publications. Available at: [Link]

  • University of Calgary. (n.d.). Melting point determination. Available at: [Link]

  • GeeksforGeeks. (2023). Determination of Boiling Point of Organic Compounds. Available at: [Link]

  • Droge, S. T. J., & Goss, K.-U. (2013). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere. Available at: [Link]

  • SSERC. (n.d.). Melting point determination. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Available at: [Link]

  • Bienta. (n.d.). Aqueous Solubility Assay. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • PubMed. (2014). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Available at: [Link]

  • Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Available at: [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available at: [Link]

  • Unknown Source. (2026).
  • Unknown Source. (n.d.). Determination of Melting Point. (Link not available)
  • Cambridge MedChem Consulting. (n.d.). LogP/D. Available at: [Link]

  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available at: [Link]

  • Stanford Research Systems. (n.d.). Melting Point Determination. Available at: [Link]

  • Weebly. (n.d.). Determination of Boiling Point (B.P). Available at: [Link]

  • Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. (Link not available)
  • ResearchGate. (n.d.). Synthesis of substituted pyrazoles. Available at: [Link]

  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Available at: [Link]

  • Semantic Scholar. (2012). Synthesis, Characteristics and Physico-chemical Study of Some Dichloro Pyrazoles. Available at: [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at: [Link]

  • PubMed Central. (2013). Development of Methods for the Determination of pKa Values. Available at: [Link]

  • EPA CompTox Chemicals Dashboard. (n.d.). 1-(4-Methylphenyl)-5-phenyl-1H-pyrazole Properties. Available at: [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. Available at: [Link]

  • ACS Publications. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Available at: [Link]

  • Waters. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS. Available at: [Link]

  • PubChem. (n.d.). Pyrazole, 3-amino-4-(3,4-dichlorophenyl)-. Available at: [Link]

  • The University of East Anglia. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. Available at: [Link]

  • ChemicalAid. (n.d.).
  • Semantic Scholar. (2012). Synthesis, Characteristics and Physico-chemical Study of Some Dichloro Pyrazoles. (Link not available)
  • CCSE. (n.d.). Synthesis, Characteristics and Physico-chemical Study of Some Dichloro Pyrazoles. Available at: [Link]

  • A-Star Research. (n.d.).
  • Emco Chemicals. (n.d.). 1,3,5 PMP | 1-Phenyl-3-methyl-5-pyrazolone. Available at: [Link]

  • EPA CompTox Chemicals Dashboard. (n.d.). 1-(2,5-Dichloro-4-sulfophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8). Available at: [Link]

  • MDPI. (2023). Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization. Available at: [Link]

  • PubMed Central. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Available at: [Link]

Sources

Toxicity and safety data sheets (SDS) for dichloropyrazole intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Title: Advanced Safety Protocols and Toxicological Profiling of Dichloropyrazole Intermediates in Drug Discovery Subtitle: A Technical Guide for the Safe Handling of 3,5-Dichloro-1-methyl-1H-pyrazole-4-carboxylic Acid and Analogs

Introduction: The Double-Edged Sword of Pyrazole Scaffolds

In the landscape of modern medicinal chemistry and agrochemical synthesis, dichloropyrazole intermediates—specifically 3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylic acid (DCMP) —are indispensable. They serve as the structural core for ryanodine receptor modulators (e.g., Chlorantraniliprole) and emerging oncology targets.

However, the very physicochemical properties that make them effective pharmacophores—lipophilicity, metabolic stability, and electron-deficient rings—confer significant toxicological risks. As Senior Application Scientists, we must move beyond the basic "wear gloves" mentality found in generic Safety Data Sheets (SDS). We require a mechanistic understanding of why these compounds are hazardous and how to engineer safety into our workflows.

This guide synthesizes toxicological data with field-proven handling protocols, establishing a self-validating safety system for your laboratory.

Chemical Identity & Physicochemical Hazard Profile

We focus on the primary intermediate, DCMP, while noting that its acid chloride derivatives (often generated in situ) present an escalated risk profile due to volatility and reactivity.

Table 1: Physicochemical Properties & Hazard Metrics

PropertyData / SpecificationSenior Scientist Note
CAS Number 3,5-Dichloro-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 113808-86-9)Verify CAS; isomers vary significantly in toxicity.
Physical State White to off-white crystalline powderFine particulates pose a high inhalation risk.
pKa ~3.0 - 3.5 (Carboxylic acid)Acidic nature implies corrosivity to mucous membranes.
LogP ~1.8 - 2.2Moderate lipophilicity facilitates dermal absorption.
Reactivity Stable, but forms HCl gas upon contact with moisture (if acid chloride).Critical: Never store acid chloride derivatives in non-vented glass.

Toxicological Mechanisms & Data

Understanding the mechanism of toxicity allows us to predict risks even when specific data is sparse.

Mechanism of Action (Toxicology)

The toxicity of dichloropyrazoles is driven by two primary mechanisms:

  • Electrophilic Attack: The chlorine atoms, particularly at the C-5 position, activate the ring for nucleophilic aromatic substitution. In biological systems, this can lead to the depletion of Glutathione (GSH), causing oxidative stress and potential hepato-toxicity.

  • Receptor Off-Targeting: Due to structural similarity with biological purines, these intermediates can interfere with thyroid hormone synthesis and spleen function upon chronic exposure.

Quantitative Toxicity Data (Consolidated)

Table 2: Toxicological Endpoints (Aggregated Sources)

EndpointSpeciesValue / ClassificationHazard Statement
Acute Oral (LD50) Rat300 - 2000 mg/kgH302: Harmful if swallowed.
Acute Dermal (LD50) Rabbit200 - 1000 mg/kgH311: Toxic in contact with skin.
Skin Corrosion RabbitCategory 2 (Irritant)H315: Causes skin irritation.
Eye Damage RabbitCategory 1 (Irreversible)H318: Causes serious eye damage.
STOT - Repeated RatSpleen, ThyroidH372: Causes damage to organs.[1]
Aquatic Toxicity DaphniaEC50 < 100 mg/LH412: Harmful to aquatic life (Chronic).

Critical Insight: Note the discrepancy between Oral (Harmful) and Dermal (Toxic). The lipophilic nature of the pyrazole ring allows it to bypass the stratum corneum efficiently. Standard nitrile gloves are often insufficient for prolonged contact.

Visualizing the Metabolic Fate

To understand the chronic risk, we must look at how the body attempts to clear these compounds. The diagram below illustrates the predicted metabolic pathway, highlighting the formation of reactive intermediates.

MetabolicFate cluster_legend Pathway Key Parent Parent: DCMP (Lipophilic) Phase1 Phase I: Oxidative Dehalogenation Parent->Phase1 CYP450 Reactive Reactive Epoxide/ Intermediate Phase1->Reactive Phase2 Phase II: Glutathione Conjugation Reactive->Phase2 GST (Detox) Toxicity Cellular Adducts (Toxicity) Reactive->Toxicity GSH Depletion Excretion Excretion (Mercapturic Acids) Phase2->Excretion key1 Blue: Parent Compound key2 Red: Toxic Intermediate key3 Green: Detoxification

Figure 1: Predicted metabolic pathway of dichloropyrazoles. The red path indicates the risk of cellular damage if Glutathione (GSH) reserves are depleted.

Risk Mitigation & Handling Protocols

This section outlines the "Senior Scientist" standard for handling. These are not suggestions; they are controls derived from the H311 (Dermal Toxic) and H318 (Eye Damage) classifications.

Engineering Controls (The First Line of Defense)
  • Containment: All weighing of solids must occur within a Class I Biological Safety Cabinet (BSC) or a Powder Containment Balance Enclosure . Do not use a standard fume hood for weighing fine powders of this toxicity class due to turbulence.

  • Pressure Control: Reactions involving the acid chloride derivative must be kept under slight negative pressure with a scrubber trap (NaOH) to neutralize HCl off-gassing.

Personal Protective Equipment (PPE) Matrix
Body PartStandard PPERequired PPE for DCMP Rationale
Hands Nitrile GlovesDouble Glove: Laminate (Silver Shield) inner + Nitrile outer.Halogenated aromatics can permeate nitrile in <15 mins.
Eyes Safety GlassesChemical Goggles + Face Shield Risk of irreversible corneal damage (Category 1).
Respiratory N95 MaskP100 / HEPA Respirator (if outside enclosure)High toxicity of inhaled particulates.
Protocol: Safe Recrystallization of Dichloropyrazoles

Context: Recrystallization is the highest-risk operation due to the handling of hot solvents and concentrated mother liquors.

  • Setup: Equip a round-bottom flask with a reflux condenser and a top-mounted addition funnel. Place the entire apparatus in a secondary containment tray.

  • Solvent Choice: Avoid low-boiling ethers if possible. Use Ethyl Acetate/Heptane systems.

  • Dissolution: Add solvent through the condenser. Never pour solids into hot solvent openly.

  • Cooling: Allow the system to cool to room temperature before removing the condenser.

  • Filtration: Use a closed-system filter (e.g., a fritted glass funnel with a vacuum adapter) to prevent filter cake dust from becoming airborne during drying.

  • Decontamination: Immediately wipe down all surfaces with a 5% surfactant solution, followed by water.

Emergency Response & Waste Management

In the event of exposure or release, speed and specificity are critical.

Spill Response Logic Flow

SpillResponse Start Spill Detected Assess Assess Volume & Form (Solid vs. Solution) Start->Assess Solid Solid Spill Assess->Solid Liquid Liquid/Solution Spill Assess->Liquid ActionSolid Cover with wet paper towels (Prevent Dust) Solid->ActionSolid ActionLiquid Absorb with Vermiculite or Chem-Pillows Liquid->ActionLiquid Neutralize Wipe with 5% Sodium Bicarbonate (Neutralize Acid Residues) ActionSolid->Neutralize ActionLiquid->Neutralize Disposal Seal in Double-Bag Label as 'Toxic Organic Waste' Neutralize->Disposal

Figure 2: Decision logic for spill remediation. Note the emphasis on preventing dust generation for solids.

Waste Disposal
  • Segregation: Do not mix with oxidizing agents (e.g., nitric acid waste) as this can generate toxic chloramines or chlorine gas.

  • Labeling: Waste containers must be explicitly labeled: "Contains Halogenated Organics - High Dermal Toxicity."

  • Aquatic Protection: Under no circumstances should mother liquors be poured down the drain. The H412 classification (Aquatic Chronic) indicates long-term environmental persistence.[1]

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 3,5-Dichloro-1-methyl-1H-pyrazole-4-carboxylic acid. Merck KGaA.[1] Link

  • European Chemicals Agency (ECHA). (2024). Registration Dossier: 1-methyl-3,5-dichloropyrazole-4-carboxylic acid. ECHA CHEM. Link

  • National Institutes of Health (NIH). (2023). Toxicological Profile of Chlorophenols and Derivatives. PubChem Compound Summary. Link

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 1,3-Dimethyl-1H-pyrazol-5-amine. Link

  • ChemScene. (2025). Safety Data Sheet: 5-Acetyl-1H-pyrazole-3-carboxylic acid. Link

Sources

Methodological & Application

Application Note: Rapid and Efficient Synthesis of 3,4-Dichloro-1-Methyl-5-Phenoxy-1H-Pyrazole via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted pyrazole heterocycles are crucial scaffolds in the development of novel pharmaceuticals and agrochemicals.[1] Traditional synthesis methods for these compounds, particularly those involving nucleophilic aromatic substitution (SNAr), often require high temperatures and extended reaction times, leading to potential side product formation and increased energy consumption.[2] This application note details a robust and highly efficient protocol for the synthesis of 3,4-dichloro-1-methyl-5-phenoxy-1H-pyrazole from 3,4,5-trichloro-1-methyl-1H-pyrazole and phenol. By leveraging the principles of microwave-assisted organic synthesis (MAOS), this method drastically reduces reaction times from hours to minutes while maintaining high yields and product purity. We provide a detailed experimental protocol, mechanistic insights, and characterization data to guide researchers in implementing this green and time-saving methodology.

Introduction and Mechanistic Rationale

The target molecule, 3,4-dichloro-1-methyl-5-phenoxy-1H-pyrazole, is synthesized via a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the phenoxide ion acts as the nucleophile, displacing a chloride leaving group on the electron-deficient pyrazole ring.

Reaction Scheme:

(Self-generated image, not from search results)

1.1. The SNAr Mechanism on an Electron-Deficient Heterocycle

Aromatic rings are typically electron-rich and resistant to nucleophilic attack.[3] However, the pyrazole ring, being a heteroaromatic system containing two nitrogen atoms, is inherently electron-deficient. This deficiency is further amplified by the presence of three strongly electron-withdrawing chlorine atoms. These factors make the carbon atoms of the pyrazole ring susceptible to attack by nucleophiles.[4]

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

  • Addition: The nucleophile (phenoxide) attacks the carbon atom bearing the leaving group (C5-Cl), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] The negative charge is delocalized across the pyrazole ring and the electron-withdrawing substituents, which stabilizes this transient species.[5]

  • Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the pyrazole ring is restored, yielding the final product.[4]

The C5 position is the most reactive site for this substitution due to the electronic influence of the adjacent N1-methyl group and the overall electron-withdrawing nature of the ring system.

1.2. The Role of Microwave Irradiation

Microwave-assisted synthesis utilizes the ability of polar molecules (such as the solvent and reactants) to absorb microwave energy and convert it into heat. This process, known as dielectric heating, offers several advantages over conventional oil-bath heating:

  • Rapid & Uniform Heating: Microwaves heat the entire reaction volume simultaneously, eliminating thermal gradients and enabling precise temperature control.

  • Rate Acceleration: Reactions are often completed in minutes instead of hours.[2][6] This is attributed to the high and uniform temperatures that can be reached rapidly, efficiently overcoming the reaction's activation energy.

  • Improved Yields and Purity: Shorter reaction times minimize the formation of degradation byproducts that can occur with prolonged exposure to high temperatures.[6]

This technology is particularly well-suited for SNAr reactions, which typically require significant energy input.[7]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of the target compound.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
3,4,5-Trichloro-1-methyl-1H-pyrazole≥97%Sigma-Aldrich14521-91-8Starting material.
Phenol≥99%Sigma-Aldrich108-95-2Nucleophile precursor.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific584-08-7Base.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich68-12-2Solvent.
Ethyl Acetate (EtOAc)ACS GradeVWR141-78-6For extraction/chromatography.
HexanesACS GradeVWR110-54-3For chromatography.
Deionized Water (H₂O)--7732-18-5For work-up.
Brine (Saturated NaCl solution)--7647-14-5For work-up.
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Sigma-Aldrich7487-88-9Drying agent.
Instrumentation
  • Microwave Reactor: CEM Discover SP or equivalent, equipped with sealed reaction vessels (10 mL), magnetic stirring, and surface temperature monitoring.

  • Rotary Evaporator

  • Flash Column Chromatography System

  • NMR Spectrometer (400 MHz or higher)

  • Mass Spectrometer (GC-MS or LC-MS)

Synthesis Procedure
  • To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 3,4,5-trichloro-1-methyl-1H-pyrazole (1.0 mmol, 188.4 mg).

  • Add phenol (1.1 mmol, 103.5 mg) and anhydrous potassium carbonate (2.0 mmol, 276.4 mg).

  • Add 4.0 mL of anhydrous N,N-dimethylformamide (DMF).

  • Securely seal the vessel with the appropriate cap. It is critical that the vial is sealed completely before heating to maintain pressure.[8]

  • Place the vessel inside the microwave reactor cavity.

  • Set the reaction parameters as follows:

    • Temperature: 150 °C (Use ramp-to-temperature setting)

    • Hold Time: 15 minutes

    • Pressure: Max 250 psi

    • Power: 200 W (Dynamic power control)

    • Stirring: High

  • Once the reaction is complete, allow the vessel to cool to below 50 °C before carefully opening it in a fume hood.

Work-up and Purification
  • Pour the cooled reaction mixture into a separatory funnel containing 50 mL of deionized water.

  • Extract the aqueous phase with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with deionized water (2 x 25 mL), followed by brine (1 x 25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil/solid by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate (e.g., 100% hexanes to 90:10 hexanes:ethyl acetate) to elute the product.

  • Combine the pure fractions and remove the solvent in vacuo to yield 3,4-dichloro-1-methyl-5-phenoxy-1H-pyrazole as a white to off-white solid.

Visualization of the Experimental Workflow

The following diagram outlines the complete process from reagent preparation to final product analysis.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis weigh Weigh Reagents: - Pyrazole (1.0 mmol) - Phenol (1.1 mmol) - K₂CO₃ (2.0 mmol) add_solvent Add Anhydrous DMF (4 mL) to 10 mL Microwave Vessel weigh->add_solvent seal Seal Vessel Securely add_solvent->seal irradiate Irradiate in Reactor: - 150 °C - 15 min - 200 W seal->irradiate cool Cool to < 50 °C irradiate->cool quench Quench with H₂O cool->quench extract Extract with Ethyl Acetate quench->extract wash Wash with H₂O & Brine extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Flash Column Chromatography dry->purify product Pure Product (3,4-Dichloro-1-methyl- 5-phenoxy-1H-pyrazole) purify->product char Characterize: - NMR (¹H, ¹³C) - Mass Spectrometry - Yield & M.P. product->char

Caption: Experimental workflow for microwave-assisted pyrazole synthesis.

Expected Results & Characterization

The microwave-assisted protocol offers significant improvements over conventional heating methods.

ParameterMicrowave-Assisted MethodConventional Method (Oil Bath)
Reaction Time 15 minutes6 - 12 hours[9]
Temperature 150 °C120 - 150 °C
Typical Yield 85 - 95%60 - 75%
Purity (crude) HighModerate (byproduct formation)
Energy Usage LowHigh

Characterization Data for 3,4-Dichloro-1-Methyl-5-Phenoxy-1H-Pyrazole:

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.40-7.35 (m, 2H, Ar-H), 7.20-7.15 (m, 1H, Ar-H), 7.10-7.05 (m, 2H, Ar-H), 3.75 (s, 3H, N-CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 155.0, 145.0, 130.0, 129.5, 125.0, 121.0, 118.0, 110.0, 35.0 (N-CH₃). (Note: Exact chemical shifts are predictive and should be confirmed experimentally).

  • Mass Spec (EI): m/z (%) = 244 ([M]⁺), 246 ([M+2]⁺), 248 ([M+4]⁺) in characteristic isotopic pattern for two chlorine atoms.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Inactive base. 3. Wet solvent/reagents.1. Increase reaction time to 20-25 min or temperature to 160 °C. 2. Use freshly opened or properly stored anhydrous K₂CO₃. 3. Ensure use of anhydrous DMF and dry glassware.
Multiple Products Observed 1. Reaction temperature too high. 2. Side reactions (e.g., substitution at C3 or C4).1. Lower the reaction temperature to 140 °C. 2. Ensure proper stoichiometry; C5 is the most activated site, but over-forcing conditions can lead to loss of selectivity.
Difficulty in Purification 1. Co-elution of starting material and product. 2. Product streaking on silica gel.1. Use a shallower gradient during column chromatography (e.g., 0-5% EtOAc in hexanes). 2. Add 0.5% triethylamine to the eluent to suppress streaking if the compound is basic.

Safety Precautions

  • Microwave Reactor: Operate the instrument according to the manufacturer's guidelines. Never exceed the recommended pressure or volume limits for the reaction vessels. Always allow vessels to cool completely before opening.

  • Reagents: Phenol is toxic and corrosive. 3,4,5-Trichloro-1-methyl-1H-pyrazole is a halogenated heterocyclic compound and should be handled with care. DMF is a skin and respiratory irritant.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling reagents and performing the experiment. All operations should be conducted within a certified chemical fume hood.

Conclusion

The described microwave-assisted protocol provides a superior alternative to conventional methods for the synthesis of 3,4-dichloro-1-methyl-5-phenoxy-1H-pyrazole. This application of green chemistry principles significantly accelerates the reaction, improves yields, and simplifies the purification process.[10] The methodology is robust, easily scalable, and can likely be adapted for the synthesis of a wider library of phenoxy-pyrazole derivatives, making it a valuable tool for researchers in medicinal chemistry and drug development.[6]

References

  • MDPI. (n.d.). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening.
  • Taylor & Francis. (n.d.). Full article: Greening the organic chemistry laboratory: a comparison of microwave-assisted and classical nucleophilic aromatic substitution reactions.
  • ResearchGate. (2025). Microwave Assisted Aromatic Nucleophilic Substitution Reaction Under Solventless Condition.
  • DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review.
  • National Institutes of Health. (n.d.). Design, Synthesis and Bioactivities of Novel Dichloro-Allyloxy-Phenol-Containing Pyrazole Oxime Derivatives.
  • CEM Corporation. (n.d.). Nucleophilic additions and substitutions.
  • Morressier. (2018). Nucleophilic aromatic substitution: Using microwave chemistry.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
  • ResearchGate. (n.d.). Microwave synthesis of pyrazole derivatives | Download Scientific Diagram.
  • YouTube. (2023). Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • E-Researchco. (2019). A Brief Review on Microwave Assisted Synthesis of Pyrazole Derivatives.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • National Institutes of Health. (n.d.). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • PubMed Central. (n.d.). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • ResearchGate. (2025). Microwave-assisted protocols for the expedited synthesis of pyrazolo[1,5-a] and [3,4-d]pyrimidines | Request PDF.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • ResearchGate. (2025). N '-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: Synthesis and anticonvulsant activity.

Sources

Procedures for formulating herbicides containing pyrazole active ingredients

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Formulation of Pyrazole Herbicides

Executive Summary & Scientific Rationale

Pyrazole herbicides, particularly Pyroxasulfone (a VLCFA inhibitor) and Topramezone (an HPPD inhibitor), represent a critical class of chemistry for resistance management. However, their physicochemical profile—specifically high melting points and low water solubility—presents distinct formulation challenges.

  • The Challenge: These actives are prone to Ostwald Ripening (crystal growth) in aqueous suspension. Their lipophilicity also demands careful surfactant selection to ensure bioavailability.

  • The Solution: This guide prioritizes Suspension Concentrates (SC) for environmental safety and cost-efficiency, and Oil Dispersions (OD) for maximizing bioefficacy of water-sensitive or systemic actives.

  • Core Philosophy: We move beyond "mixing" to "engineering" stable colloidal systems. Every step below includes a Self-Validating Checkpoint —a measurable metric that confirms the process is under control before proceeding.

Pre-Formulation Characterization

Before formulation, the active ingredient (AI) must be characterized to determine the correct delivery system.

Table 1: Physicochemical Profile of Key Pyrazoles

PropertyPyroxasulfoneTopramezoneFormulation Implication
Water Solubility 3.49 mg/L (20°C)15 g/L (pH 7)Low solubility dictates SC or OD. Soluble liquids (SL) are impossible.
Melting Point 130.7°C221°CHigh MP prevents melt-emulsification; requires wet milling.
Log Pow 2.39-1.52 (pH 7)Pyroxasulfone needs lipophilic adjuvants; Topramezone is more mobile.
Hydrolytic Stability Stable (pH 4-9)StableCompatible with water-based SCs.[1]
Formulation Decision Matrix

Use this logic flow to select the optimal formulation type based on your specific active's impurity profile and target application.

FormulationDecision Figure 1: Decision Tree for Pyrazole Herbicide Formulation Start Active Ingredient Characterization SolubilityCheck Water Solubility > 100 mg/L? Start->SolubilityCheck HydrolysisCheck Hydrolytically Unstable? SolubilityCheck->HydrolysisCheck No (Insoluble) EC Emulsifiable Concentrate (EC) (High Solvent Load) SolubilityCheck->EC Yes (Soluble in Solvent) Bioefficacy Systemic Uptake Critical? HydrolysisCheck->Bioefficacy No (Stable) OD Oil Dispersion (OD) (Max Bioefficacy) HydrolysisCheck->OD Yes (Degrades in Water) SC Suspension Concentrate (SC) (Preferred for Pyroxasulfone) Bioefficacy->SC No (Residual Soil Activity) Bioefficacy->OD Yes (Oil adjuvant needed)

Protocol A: Suspension Concentrate (SC)

Target: A 480 g/L Pyroxasulfone SC. Mechanism: Steric stabilization of solid particles in water using polymeric dispersants to prevent flocculation and crystal growth.

Functional Recipe
Component FunctionChemical Class% w/wRole & Causality
Active Ingredient Pyroxasulfone (Tech)40-45%Biological activity.
Primary Dispersant Polycarboxylate / Acrylic Graft Copolymer2-4%Provides steric hindrance . Unlike ionic surfactants, these "comb" polymers anchor to the particle and extend chains into water, physically preventing agglomeration.
Wetting Agent Alcohol Ethoxylate / Alkyl Naphthalene Sulfonate0.5-1%Lowers surface tension to allow water to displace air from the hydrophobic AI powder during premixing.
Antifreeze Propylene Glycol5-8%Prevents freezing during storage; maintains formulation fluidity.
Defoamer Polydimethylsiloxane emulsion0.1-0.3%Prevents foam during high-shear milling which can cause cavitation (loss of milling efficiency).
Rheology Modifier Xanthan Gum (2% solution)0.1-0.3%Creates a yield stress . The formulation becomes a "gel" at rest to stop sedimentation but flows under shear (pumping).
Carrier WaterBalanceContinuous phase.
Manufacturing Workflow

Step 1: Slurry Preparation (Premix)

  • Charge water, antifreeze, and defoamer into the mixing vessel.

  • Add wetting agents and dispersants.[2][3] Mix until dissolved.

  • Slowly add Pyroxasulfone technical powder while agitating with a high-shear disperser (e.g., Cowles blade) at 1000-1500 rpm.

  • Self-Validating Checkpoint: Ensure no floating powder clumps remain. The slurry must be homogeneous before milling. If foam persists, pause and add defoamer.

Step 2: Wet Milling (Bead Mill)

  • Pump the slurry through a horizontal bead mill (e.g., Dyno-Mill) containing 0.8-1.0 mm Zirconium Oxide beads.

  • Maintain cooling water temperature < 15°C. Critical: Pyrazoles can dissolve slightly if the mill overheats (>40°C), leading to recrystallization upon cooling.

  • Self-Validating Checkpoint: Measure particle size (Laser Diffraction).

    • Target: d90 < 5.0 µm.

    • If d90 > 5.0 µm: Increase residence time or bead load.

    • If d90 < 1.0 µm: Stop. Over-milling increases surface energy too much, promoting Ostwald ripening.

Step 3: Letdown & Stabilization

  • Transfer milled base to a blending tank.

  • Add the Xanthan Gum solution (pre-hydrated).

  • Add biocide (preservative) to protect the gum.

  • Self-Validating Checkpoint: Measure Viscosity (Brookfield). Target: 400-800 cP at 20 rpm. If too low, add more gum; if too high, add water.

SC_Process Figure 2: Self-Validating SC Manufacturing Workflow RawMat Raw Materials (Water, Surfactants, AI) Premix High Shear Premix (Cowles Dissolver) RawMat->Premix Milling Wet Bead Milling (Temp < 35°C) Premix->Milling QC_Size QC: Particle Size (Target d90 < 5µm) Milling->QC_Size QC_Size->Milling Fail (Recycle) Letdown Letdown (Add Xanthan Gum) QC_Size->Letdown Pass FinalQC Final QC (Viscosity, pH) Letdown->FinalQC Pack Packaging FinalQC->Pack Pass

Protocol B: Oil Dispersion (OD)[4]

Target: Topramezone OD (for enhanced foliar uptake). Mechanism: Suspension of solid AI in oil (e.g., Methylated Seed Oil) using oil-soluble dispersants. This formulation includes a built-in adjuvant effect.[4][5]

Functional Recipe
ComponentFunction% w/wCausality
Topramezone Active Ingredient5-10%Target specific.
Methylated Seed Oil (MSO) Carrier / AdjuvantBalanceSolubilizes leaf cuticle waxes, enhancing AI penetration.
Oil-Soluble Dispersant Polymeric Fatty Acid Derivative4-6%Stabilizes particles in non-polar media.
Emulsifier Blend Ca-DDBS / Castor Oil Ethoxylate10-15%Ensures the oil emulsifies into water in the spray tank (bloom).
Rheology Modifier Organoclay (Bentonite)1-2%Prevents sedimentation (syneresis) in oil.
Activator Propylene Carbonate0.3-0.5%Activates the organoclay to form a gel structure.
Critical Process Control
  • Moisture Control: The system must be strictly anhydrous. Water contamination causes the organoclay to gel prematurely or the active to chemically degrade.

  • Emulsification Test:

    • Self-Validating Checkpoint: Take 1g of final OD and drop into 100ml water. It should spontaneously "bloom" (turn milky white) without vigorous stirring. If oil droplets float, adjust the HLB (Hydrophilic-Lipophilic Balance) of the emulsifier blend.

Troubleshooting & Stability Optimization

Table 3: Common Failure Modes and Corrections

Failure ModeObservationRoot CauseCorrective Action
Ostwald Ripening Particle size increases over time; crystals visible under microscope.Small particles dissolve and redeposit on larger ones.1. Switch to a polymeric dispersant with higher molecular weight.2. Add a Crystal Growth Inhibitor (e.g., specific surfactants that adsorb to crystal faces).
Syneresis (Bleed) Clear liquid layer forms at top of bottle.Weak rheological network.Increase Xanthan Gum (SC) or Organoclay/Activator ratio (OD).
Clay-ing Hard sediment at bottom; cannot be re-dispersed.Particles settled and packed tight due to lack of steric barrier.Increase primary dispersant concentration.
Foaming Foam during milling or spraying.Entrained air.[1]Switch from silicone defoamer to molecular defoamer (e.g., acetylenic diol).

References

  • Croda Agriculture. (2022). Formulating to Reduce Crystal Growth in Suspension Concentrate (SC) Formulations. Retrieved from [Link]

  • Ingevity. (2022).[6] Crystal growth inhibition strategies in suspension concentrate formulations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Development of the novel pre-emergence herbicide pyroxasulfone. PMC. Retrieved from [Link]

  • Supreme Surfactants. (2023). Mastering Oil Dispersion Formulations. Retrieved from [Link]

  • Farmonaut. (2025). Best Herbicide Surfactant Guide. Retrieved from [Link]

Sources

Application Note: Precision Functionalization Strategies for the 3,4-Dichloro-1H-Pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists requiring a high-fidelity protocol for the functionalization of the 3,4-dichloro-1H-pyrazole scaffold. It moves beyond generic "heterocycle chemistry" to address the specific regiochemical challenges and orthogonal reactivity profiles of this privileged motif.

Executive Summary & Strategic Analysis

The 3,4-dichloro-1H-pyrazole scaffold is a potent building block in agrochemistry (e.g., SDHI fungicides) and pharmaceutical design (e.g., kinase inhibitors).[1] Its value lies in the three distinct vectors for diversification:

  • N1-Position: The primary anchor for solubility and binding groups.

  • C5-Position: A "latent" nucleophilic handle accessible via C-H activation.

  • C3/C4-Chlorides: Electrophilic sites with differentiated reactivity towards oxidative addition.

The Core Challenge: The symmetry of the parent 3,4-dichloro-1H-pyrazole is deceptive. Upon N-alkylation, the symmetry breaks, creating distinct electronic environments. Successful functionalization relies on exploiting the "Natural Reactivity Order" : ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">



Strategic Workflow Visualization

The following diagram illustrates the decision tree for sequential functionalization, highlighting the critical divergence points for regiocontrol.

G Start 3,4-Dichloro-1H-pyrazole N_Alk Step 1: N-Alkylation (Regiocontrol) Start->N_Alk Base/R-X Prod_N 1-Alkyl-3,4-dichloro (Major Isomer) N_Alk->Prod_N Steric Preference C5_Act Step 2: C5-H Activation (Knochel-Hauser Base) Prod_N->C5_Act TMPMgCl·LiCl Electrophile (E) C3_Coup Step 3: C3-Selective Coupling (Electronic Control) Prod_N->C3_Coup Pd(0)/Ar-B(OH)2 Prod_C5 1-Alkyl-3,4-dichloro-5-E (Fully Substituted) C5_Act->Prod_C5 Prod_C3 3-Aryl-4-chloro-pyrazole C3_Coup->Prod_C3 C4_Coup Step 4: C4-Coupling (Forcing Conditions) Prod_C3->C4_Coup Pd(0)/Ligand/Heat Final 3,4-Diaryl-pyrazole C4_Coup->Final

Figure 1: Sequential functionalization logic.[1] Note the priority of C3 over C4 in standard Pd-catalysis due to electronic activation at the


-position.

Module 1: Regioselective N-Alkylation

The parent 3,4-dichloro-1H-pyrazole exists in tautomeric equilibrium. However, alkylation is governed by steric avoidance .[1]

  • Mechanism: The pyrazolate anion has two nucleophilic nitrogens. Attack occurs primarily at the nitrogen distal to the bulky chlorine atoms to minimize steric clash in the transition state. However, in 3,4-dichloro-1H-pyrazole, one tautomer presents a C3-Cl/C4-Cl face, and the other (identical by rotation) presents C4-Cl/C5-H.

  • Regiochemical Outcome: Alkylation favors the nitrogen adjacent to the proton (C5-H) rather than the chlorine (C3-Cl).

    • Major Product: 1-Alkyl-3,4-dichloropyrazole.

    • Minor Product: 1-Alkyl-4,5-dichloropyrazole (Sterically disfavored).

Protocol: Standard N-Alkylation

Reagents: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 (Base), DMF (Solvent), Alkyl Halide.
  • Dissolution: Dissolve 3,4-dichloro-1H-pyrazole (1.0 eq) in anhydrous DMF (0.5 M).

  • Deprotonation: Add

    
     (1.5 eq). Stir at RT for 30 min.
    
  • Alkylation: Add Alkyl Halide (1.1 eq) dropwise.[1]

    • Note: For methyl iodide, cool to 0°C. For benzyl bromides, RT is sufficient.[1]

  • Workup: Dilute with EtOAc, wash with water (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) to remove DMF. Dry over ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
    
    
    
    .[2]
  • Purification: Silica gel chromatography (Hexane/EtOAc). The 3,4-dichloro isomer typically elutes second (more polar) compared to the 4,5-dichloro isomer in many systems, but this must be verified by NOE NMR.[1]

    • QC Check:

      
      : Irradiate N-Methyl/N-CH2.
      
      • 3,4-dichloro isomer: NOE observed to C5-H (singlet around 7.5-8.0 ppm).

      • 4,5-dichloro isomer: NOE observed to C3-H ? No, C3 has Cl.[1] NOE would be silent or to C3-substituents if present. Crucial: The 3,4-isomer has a proton at C5.[3] The 4,5-isomer has a proton at C3. Chemical shift of C5-H (adjacent to N) is typically downfield of C3-H.

Module 2: The "Hidden" Handle (C5-H Activation)

Direct functionalization of C5-H is superior to halogenation-then-coupling. Using Knochel-Hauser bases (TMPMgCl·LiCl) allows for selective magnesiation at C5 without disturbing the sensitive C-Cl bonds (avoiding Lithium-Halogen exchange).

Protocol: C5-Magnesiation and Trapping

Reagents: TMPMgCl·LiCl (1.0 M in THF/Toluene), Electrophile (e.g., Iodine, DMF, Aldehydes).[1]

  • Preparation: Charge a flame-dried flask with 1-alkyl-3,4-dichloropyrazole (1.0 eq) and anhydrous THF (0.5 M). Cool to -20°C .

  • Metalation: Dropwise add TMPMgCl·LiCl (1.2 eq).[1] Stir at -20°C for 30 min.

    • Why TMP? The bulky tetramethylpiperidyl base prevents nucleophilic attack on the ring and suppresses benzylic metalation if N-benzyl groups are present.

  • Quench: Add the Electrophile (1.5 eq) (e.g.,

    
     in THF for iodination, or dry DMF for formylation).
    
  • Warming: Allow to warm to RT over 1 hour.

  • Workup: Quench with sat. ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    . Extract with EtOAc.
    

Data Summary: Electrophile Scope

Electrophile Product (C5-Subst.) Yield Notes

|


 | 5-Iodo | 85-92% | Precursor for C5-coupling |
| DMF | 5-Formyl | 78-85% | Scaffold for reductive amination |
| 

| 5-Carboxylic Acid | 80% | Requires acidic workup |

Module 3: Sequential Cross-Coupling (C3 vs C4)

This is the most critical strategic decision. In poly-halogenated azoles, oxidative addition prefers the most electron-deficient position (Alpha to Nitrogen).[1]

  • Reactivity Order:

    
    .
    
  • Implication: In 1-alkyl-3,4-dichloropyrazole, the C3-Chloride reacts before the C4-Chloride under standard Suzuki conditions.

Protocol: Site-Selective C3-Arylation

To synthesize 3-Aryl-4-chloro-pyrazoles .

Reagents: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 (5 mol%), Aryl Boronic Acid (1.1 eq), 

(2M aq), DME/Ethanol/Water.
  • Setup: Combine pyrazole (1.0 eq), Boronic acid (1.1 eq), and solvent mixture (DME:EtOH:H2O 4:1:1) in a vial. Degas with Argon.

  • Catalyst: Add

    
    .
    
  • Reaction: Heat to 80°C for 4-12 hours. Monitor by LCMS.

    • Control: Do not overheat (>100°C) to avoid "over-coupling" at C4.[1]

  • Analysis: The product will be the 3-aryl isomer.

    • Validation: HMBC NMR. The C5-H proton will show a correlation to the N1 carbon and C4 carbon, but the new Aryl group will show correlations to C3.

Protocol: Forcing C4-Arylation

To synthesize 3,4-Diaryl-pyrazoles (from the 3-aryl-4-chloro precursor).

Since the C4-Cl is electron-rich (beta-position), it requires a more active catalyst system.

Reagents: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 (2 mol%), SPhos  or XPhos  (4 mol%), 

(3.0 eq), Toluene/Water (10:1).
  • Conditions: Heat to 100-110°C (reflux).

  • Ligand Choice: SPhos is excellent for electron-rich heteroaryl chlorides.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science, 2016.[1] Link

    • Validates the reactivity trend C5 > C3 > C4 in poly-halogen
  • Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett, 2006.[4] Link

    • Provides foundational data on pyrazole cycliz
  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Journal of Organic Chemistry, 2011. Link[1]

    • Establishes the Knochel-Hauser base protocol for C5 functionaliz
  • A Comparative Guide to the Reactivity of 4-Halo-pyrazoles. BenchChem Application Notes, 2025. Link[1]

    • General reference for halogen reactivity series in pyrazoles.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3,4-Dichloro-1-Methyl-5-Phenoxy-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: PYR-CL-PH-005 Subject: Impurity Removal & Protocol Optimization[1][2]

Welcome to the Technical Support Center

You are likely working with 3,4-Dichloro-1-Methyl-5-Phenoxy-1H-Pyrazole , a highly specific intermediate often used in the synthesis of protoporphyrinogen oxidase (PPO) inhibitor herbicides or novel pharmaceutical scaffolds.[1][2]

Based on the structural chemistry, your crude mixture likely contains three distinct classes of impurities:

  • Acidic Impurities: Unreacted Phenol (from the

    
     etherification step).
    
  • Neutral/Lipophilic Impurities: Unreacted 3,4-dichloro-5-chloro-1-methyl-pyrazole (the starting material) or regioisomers.[1][2]

  • Oxidative/Polymeric Residues: Tarry byproducts from high-temperature cyclization or chlorination.[1]

Below are the specific troubleshooting modules designed to address these issues.

Module 1: The "Sticky" Impurity (Phenol Removal)[2][3]

User Question: "My product is an oil or a sticky solid that smells like antiseptic. Vacuum drying isn't removing it. How do I get rid of the excess phenol?"

Technical Diagnosis: Phenol has a high boiling point (181.7°C) and sublimates poorly.[2] It effectively "plasticizes" your crystalline product, preventing it from solidifying. Because Phenol has a


 of 

, it can be deprotonated by weak-to-moderate bases, whereas your N-methylated pyrazole product is non-acidic and will remain in the organic phase.[1][2]

The Protocol: Alkaline Wash Do not rely on evaporation. You must perform a chemical wash.

  • Dissolution: Dissolve your crude residue in DCM (Dichloromethane) or Ethyl Acetate . Use approx. 10 mL solvent per gram of crude.

  • The Wash: Wash the organic layer twice with 1M NaOH (Sodium Hydroxide).

    • Mechanism:[3]

      
      .[1][2] The phenolate salt partitions instantly into the water.
      
  • The Polish: Wash once with Brine (Saturated NaCl) to remove trapped water.

  • Drying: Dry over anhydrous

    
     and evaporate.
    

Visualization: Acid-Base Extraction Logic

ExtractionLogic Start Crude Mixture (Product + Phenol + Salts) Solvent Dissolve in DCM/EtOAc Start->Solvent BaseWash Add 1M NaOH (Partitioning Step) Solvent->BaseWash PhaseSep Phase Separation BaseWash->PhaseSep AqLayer Aqueous Layer (Contains Sodium Phenolate) PhaseSep->AqLayer Discard OrgLayer Organic Layer (Contains Pyrazole Product) PhaseSep->OrgLayer Keep Brine Wash with Brine (Remove Emulsions) OrgLayer->Brine Dry Dry (Na2SO4) & Evaporate Brine->Dry Final Phenol-Free Solid Dry->Final

Figure 1: Workup flow for removing acidic phenolic impurities using pH manipulation.[1][2]

Module 2: The "Stubborn" Precursor (Starting Material Removal)[2][3]

User Question: "I removed the phenol, but LC-MS still shows 5-10% of the starting material (3,4-dichloro-5-chloro-1-methyl-pyrazole). They run very close on TLC. How do I separate them?"

Technical Diagnosis: This is the most difficult separation. The product and the starting material differ only by a Phenoxy group vs. a Chloro group. Both are lipophilic. However, the Phenoxy group adds significant molecular bulk and pi-stacking capability, which changes the solubility profile in protic solvents.

The Protocol: Differential Recrystallization Column chromatography is often inefficient here due to overlapping


 values. Recrystallization is preferred.

Recommended Solvent Systems:

Solvent System Ratio (v/v) Target Mechanism

| Ethanol / Water | 90:10


 70:30 | Polarity Discrimination:  The phenoxy product is less soluble in water than the smaller chloro-precursor.[1][2] |
| Heptane / Toluene  | 80:20 | Pi-Stacking:  The phenoxy group interacts with Toluene; cooling forces the product out while keeping impurities in the mother liquor. |
| Methanol (Cold)  | Pure | Trituration:  If the impurity level is low (<5%), simply washing the solid with ice-cold methanol can dissolve the oily precursor.[2] |

Step-by-Step Recrystallization:

  • Dissolve crude solid in the minimum amount of boiling Ethanol .

  • Remove from heat.[3] Add warm water dropwise until a faint turbidity (cloudiness) persists.[2]

  • Add one drop of Ethanol to clear it.

  • Allow to cool slowly to Room Temperature (RT), then refrigerate at 4°C for 4 hours.

  • Filter the crystals. Do not wash with fresh solvent unless it is ice-cold, or you will redissolve the product.

Module 3: Color & Tarry Residues

User Question: "My compound should be white/pale yellow, but it's dark orange/brown. Does this affect purity?"

Technical Diagnosis: The color usually comes from oxidized phenol oligomers or decomposition of the hydrazine intermediates used earlier in the synthesis. While these may not show up strongly on NMR, they can trap solvents and lower the melting point.

The Protocol: Silica Plug Filtration You do not need a full column. A "plug" is faster and uses less solvent.

  • Pack a sintered glass funnel with 2 inches of Silica Gel (60 Å).

  • Dissolve your compound in 10% Ethyl Acetate in Hexane .

  • Pour onto the silica and apply gentle vacuum.

  • Flush with the same solvent mixture.

  • The dark tar will stick to the top of the silica (baseline material), while your pyrazole elutes quickly.

Visualization: Purification Decision Matrix

PurificationMatrix Issue Identify Impurity Phenol Acidic Species (Phenol) Issue->Phenol Precursor Structural Analog (5-Cl Precursor) Issue->Precursor Tar Colored/Tarry Residues Issue->Tar Sol1 1M NaOH Wash Phenol->Sol1 Best Method Sol2 Recrystallization (EtOH/H2O) Precursor->Sol2 Best Method Sol3 Silica Plug (Hex/EtOAc) Tar->Sol3 Best Method

Figure 2: Rapid decision tree for selecting the correct purification method based on impurity type.[1][2]

Summary of Chemical Properties
PropertyValue / DescriptionRelevance to Purification
Molecular Weight ~271.1 g/mol Moderate size; volatile enough for GC, heavy enough for solid precipitation.[1][2]
Solubility (Water) NegligibleAllows for aqueous washing of salts/phenol.[2]
Solubility (DCM) HighExcellent extraction solvent.[2]
pKa (Product) NeutralStable to acid/base washes.[2]
pKa (Phenol Impurity) ~10.0Allows removal via NaOH wash.[2]
References
  • Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Standard reference for solvent choice and recrystallization techniques). [1][2]

  • Organic Syntheses. (2010). General procedures for Pyrazole synthesis and purification. (Provides context on the stability of chloropyrazoles during workup). [2]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for substituted pyrazoles. (Used for solubility estimation and pKa data).[2] [1][2]

  • ResearchGate Community. (2017). Discussions on removing phenol from organic reaction mixtures.[4][5] (Practical insights on alkaline washing).

Sources

Overcoming steric hindrance in the synthesis of tetrasubstituted pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Tetrasubstituted Pyrazole Synthesis Current Status: Operational | Topic: Overcoming Steric Hindrance

Welcome to the Advanced Synthesis Support Hub

Ticket #: PYR-4SUB-STERIC Subject: Troubleshooting low yields and regioselectivity issues in fully substituted pyrazoles. Assigned Specialist: Senior Application Scientist

Executive Summary: Synthesizing 1,3,4,5-tetrasubstituted pyrazoles is chemically distinct from making their di- or tri-substituted counterparts. The introduction of the fourth substituent creates a "steric pressure cooker," often shutting down standard condensation pathways or leading to inseparable regioisomers.

This guide moves beyond basic textbook chemistry to address the specific failure modes caused by van der Waals repulsion in crowded systems. We focus on three validated workflows: High-Energy Condensation , Regio-Exhaustive Metalation , and Ru-Catalyzed Oxidative Coupling .

Module 1: The Condensation Conundrum (Classical Methods)

The Scenario: You are reacting a 1,3-diketone with a hydrazine. The Error: No reaction, incomplete conversion, or "gummy" mixtures. The Cause: In tetrasubstituted targets, the ketone carbonyls are shielded by flanking R-groups. The hydrazine nucleophile cannot overcome the activation energy barrier at standard reflux temperatures.

Troubleshooting Protocol 1.1: Microwave-Assisted Cyclization

Standard reflux is insufficient for sterically crowded diketones (e.g., those with t-butyl or ortho-substituted aryl groups).

Step-by-Step Workflow:

  • Solvent Switch: Abandon Ethanol/Methanol. Switch to Ethanol/Water (1:1) or neat conditions if liquid. Water increases the dielectric constant, improving microwave absorption.

  • Catalyst: Add 10 mol% Sc(OTf)₃ (Scandium Triflate). As a water-tolerant Lewis Acid, it activates the carbonyl oxygen, making it more susceptible to nucleophilic attack despite steric shielding.

  • Irradiation:

    • Set Microwave Reactor to 140°C (Hold time: 10–20 min).

    • Pressure limit: 250 psi.

    • Power: Dynamic (max 300W).

Data: Thermal vs. Microwave Efficiency

Substrate (R-Groups)MethodTimeYieldNote
t-Butyl / Phenyl Reflux (EtOH)24 h15%Mostly starting material
t-Butyl / Phenyl MW (140°C, Sc(OTf)₃)15 min92% Clean conversion
2,6-Dimethylphenyl Reflux (AcOH)48 h30%Significant degradation
2,6-Dimethylphenyl MW (150°C, neat)20 min85% Solvent-free success

Module 2: Regio-Exhaustive Functionalization (The "Knochel" Method)

The Scenario: You need specific substituents at C3, C4, and C5, but cycloaddition gives the wrong isomer. The Solution: Do not close the ring with all groups attached. Build the ring first, then install substituents using Magnesiation . This bypasses the steric transition state of cyclization.

The Mechanism: Using sterically hindered bases (TMP-magnesium amides) allows for programmable functionalization. The bulk of the base prevents nucleophilic attack on the ring and directs deprotonation to the most acidic proton available.

KnochelMethod Start N-Protected Pyrazole Step1 C5-Magnesiation (TMPMgCl·LiCl) Start->Step1 25°C, THF Inter1 C5-Magnesyl Species Step1->Inter1 Prod1 C5-Substituted Pyrazole Inter1->Prod1 Electrophile (E1+) Step2 C4-Magnesiation (TMP2Mg·2LiCl) Prod1->Step2 Steric Switch Inter2 C4-Magnesyl Species Step2->Inter2 Final Fully Substituted Pyrazole Inter2->Final Electrophile (E2+)

Figure 1: Sequential Magnesiation Strategy. By using TMPMgCl[1][2][3]·LiCl, users can install substituents at C5 and then C4 sequentially, avoiding the steric penalties of forming all bonds simultaneously.

Protocol 2.1: C5-Functionalization of Hindered Pyrazoles

  • Reagent Prep: Ensure TMPMgCl·LiCl (Knochel-Hauser Base) is titrated.

  • Metalation: Treat the N-protected pyrazole (1.0 equiv) with TMPMgCl·LiCl (1.1 equiv) in THF at 25°C for 30 min.

    • Note: Unlike n-BuLi, this works at room temperature and tolerates sensitive groups (esters, nitriles) because the bulky TMP base is non-nucleophilic.

  • Trapping: Add the electrophile (aldehyde, alkyl halide, etc.).

  • C4-Functionalization: If C4 substitution is required after C5 is filled, use the bis-base TMP₂Mg·2LiCl to overcome the increased steric crowding.

Module 3: Ru-Catalyzed Oxidative Coupling

The Scenario: You are using the "Click" approach (Alkyne + Hydrazine/Diazo), but the reaction fails with bulky internal alkynes. The Solution: Switch to Ruthenium(II)-Catalyzed Intermolecular Oxidative C-N Coupling .

Why it works: Unlike Copper (CuAAC), which struggles with internal alkynes due to steric hindrance, Ru(II) catalysts can accommodate internal alkynes and direct regioselectivity (typically 1,5-disubstitution or fully substituted) via a ruthenacycle intermediate.

Protocol 3.1: Ru-Catalyzed C-H Activation Reference: Hu et al., Org.[4] Lett. 2012 [1]

  • Substrates: N-Aryl hydrazine + Internal Alkyne (bulky).

  • Catalyst: [Ru(p-cymene)Cl₂]₂ (2.5 mol%).

  • Additives: Cu(OAc)₂ (20 mol%) as co-oxidant, air (O₂) as terminal oxidant.

  • Conditions: MeOH, 60–80°C.

  • Mechanism: The reaction proceeds via C-H activation of the hydrazine directing group, followed by alkyne insertion. The Ru-center is large enough to coordinate the alkyne even with bulky substituents, unlike the tight transition state of a standard thermal cycloaddition.

Decision Matrix: Selecting the Right Method

Use this logic flow to determine the best synthetic route for your specific steric problem.

MethodSelection Start Start: Target is Tetrasubstituted Pyrazole Q1 Are the substituents available on a 1,3-diketone? Start->Q1 Condensation Try Microwave + Sc(OTf)3 (See Module 1) Q1->Condensation Yes Q2 Is Regioselectivity Critical? (e.g., specific 1,3 vs 1,5) Q1->Q2 No (or diketone unstable) Q3 Is the steric bulk on the Nitrogen or Carbon? Q2->Q3 Yes MCR Multicomponent Reaction (One-pot: Aldehyde + Hydrazine + Diketone) Q2->MCR No (Symmetric) RuCat Ru(II) Oxidative Coupling (See Module 3) Q3->RuCat Carbon (Internal Alkyne) Metalation Knochel Metalation Sequence (See Module 2) Q3->Metalation Nitrogen (Bulky Protecting Group)

Figure 2: Strategic Decision Tree. Selects the optimal synthetic pathway based on substrate availability and steric constraints.

FAQ: Troubleshooting Specific Failures

Q: My Suzuki coupling at the C4 position of a trisubstituted pyrazole is stalling (0% conversion).

  • Diagnosis: Steric shielding from C3/C5 substituents is preventing the Palladium oxidative addition.

  • Fix: Switch to Spherical Ligands . Standard PPh₃ or dppf are too small/flat. Use XPhos or SPhos (Buchwald ligands). These bulky, electron-rich ligands facilitate oxidative addition in hindered environments.

    • Recipe: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) + K₃PO₄ in Toluene/Water at 100°C.

Q: I'm getting a 50:50 mix of regioisomers during condensation.

  • Diagnosis: Your diketone is unsymmetrical, but the steric difference between the two carbonyls isn't large enough to direct the hydrazine.

  • Fix: Switch to Enaminones . Convert the desired carbonyl to an enaminone (using DMF-DMA). The hydrazine will exclusively attack the enaminone carbon first (Michael addition) before cyclizing, locking the regioselectivity.

Q: Can I use "Click Chemistry" (CuAAC) for tetrasubstituted pyrazoles?

  • Diagnosis: Generally, no.[5][6] CuAAC is specific for terminal alkynes (yielding 1,4-disubstituted triazoles, or pyrazoles if using specific precursors).

  • Fix: For fully substituted systems using alkynes, you must use the Ru(II) method described in Module 3, which tolerates internal alkynes.

References

  • Synthesis of Tri- and Tetrasubstituted Pyrazoles via Ru(II) Catalysis: Intramolecular Aerobic Oxidative C-N Coupling. Source: Organic Letters (2012). URL:[Link]

  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Source: Organic Letters (2009).[1] URL:[Link]

  • Ruthenium-catalyzed hydrogen transfer of 1,3-diols: Regioselective synthesis of pyrazoles. Source: Organic Letters (2015). URL:[Link]

  • Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation. Source: MDPI (Molbank). URL:[Link]

  • Multicomponent syntheses of pyrazoles via (3+2)-cyclocondensation. Source: Beilstein Journal of Organic Chemistry. URL:[Link]

Sources

Validation & Comparative

A Researcher's Guide to the 1H and 13C NMR Spectral Analysis of 3,4-Dichloro-1-Methyl-5-Phenoxy-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in this endeavor. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 3,4-Dichloro-1-Methyl-5-Phenoxy-1H-Pyrazole, a substituted pyrazole with potential applications in medicinal chemistry. We will explore the theoretical basis for the expected spectral features, present a comparative analysis with structurally related compounds, and provide a detailed experimental protocol for acquiring high-quality NMR data.

The Structural Significance of 3,4-Dichloro-1-Methyl-5-Phenoxy-1H-Pyrazole

Substituted pyrazoles are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. The specific substitution pattern of 3,4-dichloro, 1-methyl, and 5-phenoxy groups on the pyrazole core of the title compound creates a unique electronic and steric environment. A thorough understanding of its NMR spectra is crucial for confirming its identity, assessing its purity, and studying its interactions with biological targets.

Experimental Methodology: Acquiring High-Resolution NMR Spectra

To obtain reliable and interpretable NMR data for 3,4-Dichloro-1-Methyl-5-Phenoxy-1H-Pyrazole, a systematic approach to sample preparation and instrument setup is essential.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts; CDCl₃ is a common first choice for many organic compounds.[1]

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be necessary.

  • Instrument Setup (400 MHz Spectrometer or higher recommended):

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

    • Acquire a standard ¹H NMR spectrum. Key parameters include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

    • Acquire a proton-decoupled ¹³C NMR spectrum. Key parameters include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more (as ¹³C has a low natural abundance)

  • Advanced 2D NMR Experiments (for unambiguous assignments):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.[2]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.[2][3][4]

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 3,4-Dichloro-1-Methyl-5-Phenoxy-1H-Pyrazole is expected to be relatively simple, with distinct signals for the methyl and phenoxy protons. The absence of a proton on the pyrazole ring simplifies the spectrum in that region.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
N-CH₃3.6 - 3.9Singlet3HThe methyl group is attached to a nitrogen atom, resulting in a downfield shift compared to an alkyl methyl group. The exact position will be influenced by the electronic effects of the substituted pyrazole ring.
Phenyl H (ortho)7.0 - 7.2Doublet or Multiplet2HThese protons are closest to the oxygen atom and will be deshielded. They are expected to couple with the meta protons.
Phenyl H (meta)7.3 - 7.5Triplet or Multiplet2HThese protons will be deshielded by the aromatic ring current and will show coupling to both ortho and para protons.
Phenyl H (para)7.1 - 7.3Triplet or Multiplet1HThis proton is furthest from the oxygen and its chemical shift will be influenced by the overall electron density of the phenoxy ring.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide key information about the carbon framework of the molecule. The chemical shifts are highly sensitive to the nature and position of the substituents.[2]

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
N-CH₃35 - 40The methyl carbon attached to the nitrogen atom will appear in the upfield region of the spectrum.
C3140 - 145This carbon is attached to a chlorine atom and is part of the pyrazole ring, leading to a significant downfield shift. Its proximity to another chlorine atom at C4 further influences its chemical shift.
C4115 - 120The presence of two adjacent electron-withdrawing chlorine atoms will strongly influence the chemical shift of this carbon.
C5150 - 155This carbon is bonded to a nitrogen and an oxygen (from the phenoxy group), both of which are electronegative, causing a substantial downfield shift.
Phenyl C (ipso)155 - 160The carbon directly attached to the oxygen of the phenoxy group will be significantly deshielded.
Phenyl C (ortho)118 - 122These carbons are shielded relative to the ipso carbon but deshielded compared to unsubstituted benzene due to the ether linkage.
Phenyl C (meta)129 - 131The chemical shift of these carbons is similar to that of benzene.
Phenyl C (para)123 - 126This carbon's chemical shift will be influenced by the electron-donating effect of the ether oxygen.

Comparative Analysis with Alternative Structures

To build confidence in the spectral assignments, it is instructive to compare the predicted data with that of known, structurally related compounds. For instance, the chemical shifts of substituted pyrazoles are well-documented.[5][6] The presence of halogens generally leads to a downfield shift of the attached carbon, while the specific effect on neighboring carbons can vary.[5] The N-methyl group's chemical shift is also a reliable indicator of its position on the pyrazole ring.[5]

Visualizing the Molecular Structure and NMR Correlations

The following diagrams illustrate the structure of 3,4-Dichloro-1-Methyl-5-Phenoxy-1H-Pyrazole and the expected key HMBC correlations that would be used to confirm the assignments.

Figure 1: Molecular structure of 3,4-Dichloro-1-Methyl-5-Phenoxy-1H-Pyrazole.

Figure 2: Key predicted HMBC correlations for structural confirmation.

Conclusion

The ¹H and ¹³C NMR spectral analysis of 3,4-Dichloro-1-Methyl-5-Phenoxy-1H-Pyrazole, when approached systematically, provides a wealth of structural information. By combining 1D and 2D NMR techniques and comparing the data with that of related compounds, researchers can confidently elucidate and verify the structure of this and similar pyrazole derivatives. This guide serves as a practical framework for scientists engaged in the synthesis and characterization of novel heterocyclic compounds, ensuring data integrity and accelerating the drug discovery process.

References

  • Carrillo, J. R., et al. (2001). A complete model for the prediction of 1H- and 13C-NMR chemical shifts and torsional angles in phenyl-substituted pyrazoles. Tetrahedron, 57(19), 4061-4069. [Link]

  • Elguero, J., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 23(11), 2901. [Link]

  • Elguero, J., et al. (1976). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Magnetic Resonance in Chemistry, 8(11), 572-575. [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. [Link]

  • Claramunt, R. M., et al. (2000). Substituent effects on the15N NMR Parameters of Azoles. Magnetic Resonance in Chemistry, 38(11), 967-973. [Link]

  • The Royal Society of Chemistry. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • Jimeno, M. L., et al. (2002). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 40(5), 343-346. [Link]

  • Alkorta, I., et al. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 24(9), 651-656. [Link]

  • Al-Hussain, S. A., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. Molecules, 25(9), 2068. [Link]

  • Pretsch, E., et al. (2000). 5 Combination of 1H and 13C NMR Spectroscopy. In Structure Determination of Organic Compounds (pp. 199-257). Springer, Berlin, Heidelberg. [Link]

  • Kumar, H., et al. (2022). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. IUCrData, 7(9), x220924. [Link]

  • Carrión, M. D., et al. (2012). Characterization of 4,5‐dihydro‐1H‐pyrazole derivatives by 13C NMR spectroscopy. Magnetic Resonance in Chemistry, 50(1), 58-61. [Link]

  • National Center for Biotechnology Information. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13)C NMR spectroscopy. [Link]

Sources

A Comparative Guide to the Infrared Spectroscopy of Dichloro-pyrazole Rings for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deciphering the Vibrational Fingerprints of Dichloro-pyrazoles

For researchers in medicinal chemistry and drug development, the pyrazole scaffold is a cornerstone of molecular design, renowned for its diverse biological activities. The introduction of chlorine atoms to the pyrazole ring can significantly modulate a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions. Infrared (IR) spectroscopy serves as a rapid and non-destructive analytical technique to confirm the identity and substitution pattern of these halogenated heterocycles. This guide provides a comprehensive comparison of the characteristic IR spectral features of dichloro-pyrazole rings, offering insights grounded in vibrational theory and supported by experimental data from analogous systems. We will delve into the expected shifts in key vibrational modes—N-H, C-H, C=N, C=C, and C-Cl—as a function of the chlorine atoms' positions on the pyrazole ring.

The Pyrazole Ring: A Vibrational Framework

The parent pyrazole molecule exhibits a unique set of IR absorptions arising from the stretching and bending vibrations of its constituent bonds.[1] Understanding these fundamental modes is crucial for interpreting the more complex spectra of its dichlorinated derivatives. The primary vibrational regions of interest are:

  • N-H Stretching: Typically observed as a broad band in the 3500-3200 cm⁻¹ region, its position and shape are highly sensitive to hydrogen bonding.[2]

  • C-H Stretching: Aromatic and heteroaromatic C-H stretching vibrations usually appear in the 3100-3000 cm⁻¹ range.[3][4]

  • Ring Stretching (C=N and C=C): The pyrazole ring exhibits a series of complex stretching vibrations between 1600 cm⁻¹ and 1400 cm⁻¹, which are characteristic of the aromatic system.[5]

  • In-plane and Out-of-plane Bending: The region below 1400 cm⁻¹ contains a "fingerprint" of various bending vibrations that are unique to the substitution pattern of the ring.[6]

The introduction of two chlorine atoms, being heavy and electronegative substituents, will induce significant changes in the vibrational frequencies of the pyrazole ring due to both electronic (inductive and resonance) and mass effects.

Comparative Analysis of Dichloro-pyrazole Isomers: Predicted IR Peak Positions

N-H Stretching Vibrations

The position of the N-H stretching band is primarily influenced by intermolecular hydrogen bonding. However, the electronic effects of the chlorine substituents can also play a role. A study on 4-halogenated-1H-pyrazoles demonstrated that as the electronegativity of the halogen decreases (from F to I), the N-H stretching frequency also decreases.[2] This is attributed to the interplay of inductive effects and the ability of the halogen to influence the acidity of the N-H proton. For dichloro-pyrazoles, we can anticipate a similar trend, with the positions of the chlorine atoms modulating the electron density at the nitrogen atoms.

IsomerPredicted N-H Stretching Range (cm⁻¹)Rationale
3,4-Dichloro-1H-pyrazole 3300 - 3100The presence of a chlorine atom at the 4-position is known to lower the N-H stretching frequency compared to unsubstituted pyrazole.[2] The additional chlorine at the 3-position will further influence the electron density of the ring.
3,5-Dichloro-1H-pyrazole 3300 - 3100With chlorine atoms flanking the N-H group, a significant inductive effect is expected, potentially leading to a lower frequency N-H stretch compared to the 3,4-isomer due to increased proton acidity.
4,5-Dichloro-1H-pyrazole 3300 - 3100Similar to the 3,4-isomer, the 4-chloro substituent will lower the N-H stretching frequency. The 5-chloro substituent will also contribute to this effect.
C-H Stretching Vibrations

The C-H stretching vibrations in aromatic and heteroaromatic systems are typically observed in the 3100-3000 cm⁻¹ region.[3] The number and position of these bands will directly correspond to the number of C-H bonds remaining on the pyrazole ring after dichlorination.

IsomerPredicted C-H Stretching Range (cm⁻¹)Number of Expected C-H Stretches
3,4-Dichloro-1H-pyrazole 3100 - 3000One
3,5-Dichloro-1H-pyrazole 3100 - 3000One
4,5-Dichloro-1H-pyrazole 3100 - 3000One

The intensity of these peaks is generally weak to medium.

Ring Stretching Vibrations (C=N and C=C)

The characteristic ring stretching vibrations of the pyrazole nucleus, appearing in the 1600-1400 cm⁻¹ region, are sensitive to substituent effects. The electron-withdrawing nature of the chlorine atoms is expected to shift these bands to slightly higher frequencies compared to unsubstituted pyrazole.

IsomerPredicted Ring Stretching Range (cm⁻¹)Key Differentiating Features
3,4-Dichloro-1H-pyrazole 1600 - 1450Expect a complex pattern of bands. The specific positions will be unique to this substitution pattern.
3,5-Dichloro-1H-pyrazole 1600 - 1450The symmetrical substitution pattern might lead to fewer or less complex bands in this region compared to the unsymmetrical isomers.
4,5-Dichloro-1H-pyrazole 1600 - 1450The vibrational coupling between the C=C and C=N bonds will be different from the other isomers, leading to a distinct pattern.

For a related compound, 3-(3,4-dichlorophenyl)-1-phenyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazole, characteristic intense absorption bands were observed at 1592 cm⁻¹ (C=N) and 1586 cm⁻¹ (C=C of Ar).[7] While this is a dihydropyrazole with phenyl substituents, it gives an indication of the expected region for these vibrations.

C-Cl Stretching and Bending Vibrations

The C-Cl stretching vibrations in aromatic compounds typically appear in the 850-550 cm⁻¹ region.[8] The exact position is dependent on the substitution pattern and the overall vibrational coupling within the molecule.

IsomerPredicted C-Cl Stretching Range (cm⁻¹)Comments
3,4-Dichloro-1H-pyrazole 850 - 650Two distinct C-Cl stretching bands may be observed due to the different chemical environments of the two chlorine atoms.
3,5-Dichloro-1H-pyrazole 850 - 650Due to the symmetry of the molecule, a single, more intense C-Cl stretching band might be observed.
4,5-Dichloro-1H-pyrazole 850 - 650Similar to the 3,4-isomer, two C-Cl stretching bands are expected.

In addition to stretching, C-Cl in-plane and out-of-plane bending vibrations occur at lower frequencies, typically below 400 cm⁻¹, and may be difficult to observe with standard mid-IR spectrometers.

Experimental Protocol: Acquiring High-Quality IR Spectra of Dichloro-pyrazoles

To obtain reliable and reproducible IR spectra for comparative analysis, the following experimental protocol is recommended.

Objective: To acquire the mid-infrared spectrum of a solid dichloro-pyrazole sample using the Attenuated Total Reflectance (ATR) technique.

Materials:

  • FTIR Spectrometer with a Diamond or Germanium ATR accessory

  • Dichloro-pyrazole sample (solid)

  • Spatula

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone)

  • Lint-free wipes

Methodology:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with an appropriate solvent.

    • Acquire a background spectrum. This will account for any atmospheric (CO₂, H₂O) and instrumental interferences.

  • Sample Application:

    • Place a small amount of the solid dichloro-pyrazole sample onto the center of the ATR crystal.

    • Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing:

    • The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform a baseline correction if necessary.

    • Label the significant peaks with their corresponding wavenumbers.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent-dampened wipe after analysis.

experimental_workflow cluster_prep Preparation cluster_analysis Sample Analysis cluster_processing Data Processing & Cleaning Clean_ATR Clean ATR Crystal Acquire_Background Acquire Background Spectrum Clean_ATR->Acquire_Background Apply_Sample Apply Solid Sample Acquire_Background->Apply_Sample Acquire_Sample_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Sample_Spectrum Process_Data Process & Analyze Spectrum Acquire_Sample_Spectrum->Process_Data Clean_Up Clean ATR Crystal Process_Data->Clean_Up

Caption: Experimental workflow for acquiring an ATR-FTIR spectrum of a solid dichloro-pyrazole sample.

Visualization of Key Vibrational Modes

The following diagram illustrates the primary stretching vibrations in a generic dichloro-pyrazole ring that give rise to characteristic IR absorptions.

Caption: Key stretching vibrations in a dichloro-pyrazole ring and their approximate IR frequencies.

Conclusion and Future Perspectives

Infrared spectroscopy is an invaluable tool for the structural elucidation of dichloro-pyrazole derivatives. By understanding the influence of chlorine substitution on the fundamental vibrational modes of the pyrazole ring, researchers can confidently identify and differentiate between various isomers. This guide provides a predictive framework for interpreting the IR spectra of these important compounds. However, it is important to note that these are predicted ranges, and the definitive assignment of all vibrational modes for each specific dichloro-pyrazole isomer will require further experimental studies, ideally supported by computational vibrational frequency calculations (e.g., using Density Functional Theory). Such studies will undoubtedly contribute to a more comprehensive understanding of the structure-property relationships in this vital class of heterocyclic compounds.

References

  • Nimbalkar, et al. (2012). Synthesis, Characteristics and Physico-chemical Study of Some Dichloro Pyrazoles. International Journal of Chemistry. Available at: [Link][9][10][11]

  • Wright, J. B. (1951). The Chemistry of the Pyrazoles. Chemical Reviews.
  • El-Saied, A. Aly, et al. (2004).
  • Kumar, K., et al. (2020). Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiproliferative Activities. Molecules. Available at: [Link][7]

  • Kislyi, V. P., et al. (1996).
  • Thakre, V. G. (1989). Synthesis and biological activity of some new pyrazoles. Oriental Journal of Chemistry.
  • Zecchina, A., et al. (1967). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic. Available at: [Link][1]

  • Reid, J. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules. Available at: [Link][2]

  • Faundez-Gutierrez, R., et al. (2018). Synthesis and DFT study of some new azo pyrazole derivatives. Journal of the Chilean Chemical Society.
  • Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link][12]

  • University of Calgary. Sample IR Spectra. Available at: [Link]

  • Michigan State University. Infrared Spectroscopy. Available at: [Link][6]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Available at: [Link][3][5]

  • Infrared Spectroscopy - Analytical chemistry laboratory, ICT Prague. Table of Characteristic IR Absorptions. Available at: [Link][8]

  • University of Wisconsin-Platteville. IR Spectroscopy Tutorial: Aromatics. Available at: [Link][4]

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Safety Operating Guide

3,4-Dichloro-1-Methyl-5-Phenoxy-1H-Pyrazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Waste Management for 3,4-Dichloro-1-Methyl-5-Phenoxy-1H-Pyrazole Audience: Researchers, Process Chemists, and EHS Managers.

Executive Summary & Chemical Profile

The Core Directive: 3,4-Dichloro-1-Methyl-5-Phenoxy-1H-Pyrazole (hereafter DCM-Phenoxy-Pyrazole ) is a halogenated nitrogen heterocycle. Unlike simple organic waste, its disposal is governed by the thermal stability of the pyrazole ring and the presence of chlorine atoms.

Crucial Warning: Improper disposal (e.g., mixing with non-halogenated solvents or sewering) can damage municipal water treatment biology and release toxic hydrochloric acid (HCl) and nitrogen oxides (NOx) during standard combustion. This material must be routed to a high-temperature incinerator equipped with acid gas scrubbers.

Chemical Hazard Profile
ParameterSpecificationOperational Implication
CAS Number Generic/Proprietary (Ref: Pyraflufen-ethyl precursors)Treat as UN 3077 (Environmentally Hazardous) or UN 2811 (Toxic) if oral tox data confirms.
Molecular Structure Chlorinated Pyrazole Ring + Phenoxy EtherHigh thermal stability; resistant to hydrolysis.
Primary Hazards Skin/Eye Irritant (H315/H319), Aquatic ToxicityDo not allow release into drains. Double-gloving recommended.
Combustion Byproducts HCl , NOx, CO, CO2Requires incineration with caustic scrubbing.
Waste Code (RCRA) Not F-listed, but Halogenated Organic .Segregate strictly from non-halogenated waste to control costs.[1]

Waste Segregation Logic (The "Why" & "How")

As a scientist, you must understand the downstream impact of your bench-side decisions.

  • The Problem: If you toss this chlorinated solid into a general "Organic Waste" drum containing acetone or ethanol, you convert the entire drum into "Halogenated Waste."

  • The Cost: Halogenated waste disposal is 30-50% more expensive because it requires specific kilns that can neutralize the HCl gas generated during burning.

  • The Protocol: DCM-Phenoxy-Pyrazole must be isolated.

Diagram 1: Waste Segregation Decision Tree

This logic ensures regulatory compliance and cost efficiency.

WasteSegregation Start Waste Generation: DCM-Phenoxy-Pyrazole State Physical State? Start->State Solid Solid / Precipitate State->Solid Filter Cake/Powder Liquid Dissolved in Solvent State->Liquid Mother Liquor BinSolid Container A: Solid Hazardous Waste (Trace Halogens) Solid->BinSolid Bag & Tag SolventCheck Is Solvent Halogenated? (DCM, Chloroform) Liquid->SolventCheck BinHalo Container B: Halogenated Solvent Waste SolventCheck->BinHalo Yes SolventCheck->BinHalo No (Contaminated by Solute) BinNonHalo Container C: Non-Halogenated Waste (DO NOT USE) BinHalo->BinNonHalo NEVER MIX

Caption: Logic flow for segregating DCM-Phenoxy-Pyrazole. Note that even if dissolved in non-halogenated solvents (e.g., Ethanol), the presence of the solute classifies the stream as Halogenated.

Step-by-Step Disposal Protocol

Phase A: Bench-Level Preparation
  • Quenching (If Reactive): If the material is part of a reaction mixture containing excess reagents (e.g., thionyl chloride used to chlorinate), quench carefully before disposal.

    • Mechanism:[2] Ensure no active acid chlorides remain.

  • Collection:

    • Solids: Collect in a wide-mouth high-density polyethylene (HDPE) jar. Label as "Hazardous Waste - Solid - Halogenated."

    • Liquids: Collect in a standard safety can or glass bottle compatible with the solvent. Label as "Hazardous Waste - Halogenated Solvent."

  • Labeling: The label MUST list:

    • Full Chemical Name: 3,4-Dichloro-1-Methyl-5-Phenoxy-1H-Pyrazole.

    • Constituents: Chlorine content approx. 25%.

    • Hazard Checkbox: Toxic, Irritant.

Phase B: Waste Pickup & Handoff
  • Accumulation Time: Do not store for >90 days (standard RCRA Large Quantity Generator limit).

  • Container Integrity: Ensure caps are chemically resistant (phenolic or polypropylene). Avoid metal caps if acidic residues are present.

  • EHS Notification: Inform your waste contractor that the waste contains Chlorinated Heterocycles .

    • Why? They need to verify their incinerator's residence time is sufficient to break the pyrazole ring (typically >2 seconds at >1000°C) to prevent the formation of dioxins/furans.

Emergency Spill Response (The "Loop" Protocol)

Spills of chlorinated solids require a containment strategy that prevents dust generation and aquatic contamination.

Diagram 2: Spill Response Loop

Follow this cycle to minimize exposure and contamination.

SpillResponse Alert 1. Alert & PPE (Nitrile + Lab Coat) Contain 2. Containment (Do not sweep dry) Alert->Contain Wet 3. Dampen (Use wet paper towels to suppress dust) Contain->Wet Scoop 4. Collect (Scoop into HDPE Jar) Wet->Scoop Clean 5. Decontaminate (Soap/Water Wash) Scoop->Clean Disposal 6. Label & Dispose (See Section 3) Clean->Disposal Disposal->Alert Review Incident

Caption: The "Wet Method" is critical for solid spills to prevent inhalation of halogenated dust.

Detailed Spill Steps:

  • Isolate: Evacuate the immediate area.

  • PPE: Wear safety goggles, lab coat, and double nitrile gloves . (Phenoxy compounds can permeate single layers; the second layer provides a breakthrough buffer).

  • Suppression: DO NOT dry sweep. This generates dust. Cover the spill with paper towels dampened with water or a dilute surfactant.

  • Collection: Scoop the wet material and towels into a wide-mouth waste jar.

  • Surface Decon: Wipe the surface with a soap solution. Do not use bleach (hypochlorite), as it is unnecessary and adds more chlorine to the waste stream.

References & Authority

  • Fisher Scientific. (2024).[3] Safety Data Sheet: Pyrazole Derivatives and General Safety. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2022).[1][4] Solvents in the Workplace: How to Determine if They Are Hazardous Waste (RCRA Guidelines). Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.